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Core Science & Biosynthesis

Foundational

Tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate: A Bifunctional Aliphatic Linker for Advanced Bioconjugation and Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of beyond-Rule-of-5 (bRo5) drug discovery, the architectural design of the linker region in heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of beyond-Rule-of-5 (bRo5) drug discovery, the architectural design of the linker region in heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—is as critical as the selection of the binding ligands. tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (CAS: 2434844-28-5) is a highly specialized, orthogonally protected aliphatic linker. By combining a central ether linkage with an N-methylated carbamate, this molecule solves critical challenges in aqueous solubility, cell membrane permeability, and synthetic regioselectivity. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and field-proven synthetic methodologies.

Chemical Identity & Structural Rationale

The molecule is a derivative of bis(3-aminopropyl) ether, where one terminus is a free primary amine and the other is a secondary amine that has been both N-methylated and Boc-protected.

Table 1: Physicochemical & Identification Properties
PropertyValueTechnical Significance
Chemical Name tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamateStandard IUPAC nomenclature.
CAS Number 2434844-28-5Unique identifier for the N-methylated derivative .
Molecular Formula C₁₂H₂₆N₂O₃Dictates the mass contribution to the final PROTAC.
Molecular Weight 246.35 g/mol Optimal size for maintaining a linker length of ~10-11 atoms.
Structural Motif Boc-N(CH₃)-CH₂CH₂CH₂-O-CH₂CH₂CH₂-NH₂Combines PEG-like flexibility with alkyl lipophilicity.
The Causality of Structural Design
  • The Ether Linkage (PEG-like character): Pure alkyl chains often render large heterobifunctional molecules excessively lipophilic, leading to poor aqueous solubility and high plasma protein binding. Conversely, pure polyethylene glycol (PEG) chains can be too hydrophilic, restricting passive membrane permeability. The single ether oxygen in this linker provides a balanced topological polar surface area (tPSA), maintaining solubility while allowing the molecule to collapse into a lipophilic conformation during membrane transit.

  • N-Methylation Strategy: The inclusion of the N-methyl group is a deliberate design choice to eliminate a hydrogen bond donor (HBD). In bRo5 chemical space, exposed HBDs incur a high energetic penalty during desolvation at the cell membrane. N-methylation effectively shields polarity, significantly enhancing the passive intracellular accumulation of the final PROTAC .

  • Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group ensures that the primary amine can be reacted selectively without cross-linking or polymerization, enabling a highly controlled, step-wise assembly of complex macromolecules.

Mechanistic Role in Targeted Protein Degradation

In PROTAC development, the linker does not merely act as a passive string; it actively dictates the thermodynamics of the ternary complex (Target Protein–PROTAC–E3 Ligase). The ~10-atom linear distance provided by this linker is frequently optimal for bridging the gap between the target and the ligase without inducing steric clashes .

G POI Protein of Interest (POI) Linker N-Methyl Ether Linker (Modulates Permeability) POI->Linker Degradation Proteasomal Degradation POI->Degradation E3 E3 Ubiquitin Ligase Linker->E3 Ub Poly-Ubiquitination E3->Ub Ub->POI

Fig 1: Event-driven pharmacology via PROTAC ternary complex formation.

Experimental Methodologies: Orthogonal Synthesis

To guarantee synthetic success, the protocols below are designed as self-validating systems . Each step includes specific in-process controls (IPCs) to confirm causality and reaction completion.

G Start tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate Step1 Step 1: Amide Coupling (Primary Amine + POI-COOH) Start->Step1 Int1 Intermediate: POI-Linker-Boc Step1->Int1 Step2 Step2 Int1->Step2 Int2 Intermediate: POI-Linker-NH(CH3) Step2->Int2 Step3 Step 3: Secondary Amide Coupling (N-Methyl Amine + E3-COOH) Int2->Step3 Final Final PROTAC Molecule Step3->Final

Fig 2: Orthogonal synthetic workflow leveraging the bifunctional linker.

Protocol 1: Primary Amine Conjugation (Target Ligand Assembly)

The unhindered primary amine is highly nucleophilic, making it ideal for standard amide coupling with a carboxylic acid-bearing Protein of Interest (POI) ligand.

  • Reagents: POI-COOH (1.0 eq), tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Causality & Execution: HATU is selected over EDC/NHS because it rapidly forms an active HOAt ester, minimizing the risk of epimerization at the α-carbon of the POI ligand. DIPEA acts as a non-nucleophilic base to deprotonate the primary amine without competing for the activated ester.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is self-validating when the UV trace of the POI-COOH disappears and the mass spectrum shows a dominant peak at [M(POI) + 246 - 18 + H]+. The absence of double-addition products confirms the integrity of the Boc protection.

Protocol 2: Boc Deprotection

Removal of the Boc group reveals the secondary N-methyl amine for the final coupling step.

  • Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v), Triisopropylsilane (TIPS) (5% v/v).

  • Causality & Execution: TFA provides the necessary acidity to cleave the carbamate. The critical addition here is TIPS . During Boc cleavage, highly reactive tert-butyl cations are generated. TIPS acts as a carbocation scavenger, preventing the irreversible alkylation of electron-rich aromatic rings (e.g., indoles, phenols) present on the POI ligand.

  • Self-Validation (IPC): LC-MS analysis must show a complete mass shift of -100 Da (loss of Boc). The system validates the efficacy of the TIPS scavenger if no +56 Da (tert-butyl adduct) peaks are observed in the mass spectrum.

Protocol 3: Secondary Amine Conjugation (E3 Ligase Assembly)

Coupling to the revealed N-methyl amine is sterically hindered and requires optimized conditions.

  • Reagents: E3-Ligand-COOH (1.2 eq), Deprotected Intermediate (1.0 eq), PyAOP (1.5 eq), DIPEA (4.0 eq), anhydrous DMF.

  • Causality & Execution: Standard coupling agents (like HATU) often fail or proceed sluggishly with secondary amines due to steric clash. PyAOP (a HOAt-based phosphonium salt) is utilized because it does not form the unreactive guanidinium byproducts that uronium salts (like HATU) can form when reacting with hindered amines .

  • Self-Validation (IPC): Reaction completion is indicated by the plateau of the product peak in LC-MS. If unreacted secondary amine persists after 4 hours, the protocol dictates a second spike of PyAOP (0.5 eq) to drive the reaction to completion.

Table 2: Reaction Parameter Summary
StepCoupling AgentBaseSolventTime/TempKey Analytical Marker
Primary Amine HATU (1.2 eq)DIPEA (3.0 eq)DMF2 h, 25°C[M+H]+ of Intermediate 1
Deprotection TFA (50% v/v)NoneDCM1 h, 25°CMass shift of -100 Da
Secondary Amine PyAOP (1.5 eq)DIPEA (4.0 eq)DMF12 h, 25°C[M+H]+ of Final PROTAC

Analytical Validation & Quality Control

For researchers utilizing tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate, rigorous quality control of the starting material is paramount.

  • ¹H NMR (CDCl₃): Must show a sharp singlet at ~1.45 ppm integrating to 9 protons (Boc group), a singlet at ~2.84 ppm integrating to 3 protons (N-methyl group), and a broad singlet exchanging with D₂O for the primary amine.

  • Purity: >95% by HPLC (ELSD or CAD detection is recommended, as the linker lacks strong UV chromophores).

References

  • NextSDS Chemical Database. "tert-butyl N-[3-(3-aminopropoxy)propyl]-N-methylcarbamate (CAS: 2434844-28-5)." NextSDS. Available at:[Link]

  • Atilaw, Y. et al. "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Cecchini, C. et al. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation." Frontiers in Chemistry, 2021. Available at:[Link]

  • Troup, R. I. et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. Available at:[Link]

Exploratory

The Strategic Engineering of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate Linkers in Targeted Protein Degradation

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have shifted the paradigm from occupancy-driven inhibition to event-driven pharmacology[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have shifted the paradigm from occupancy-driven inhibition to event-driven pharmacology[1]. A PROTAC is a heterobifunctional molecule that hijacks the ubiquitin-proteasome system to degrade a Protein of Interest (POI)[1]. However, the clinical translation of PROTACs is frequently bottlenecked by poor pharmacokinetics (PK)—specifically, low passive membrane permeability and metabolic instability due to their high molecular weight and polar surface area.

The molecule tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate represents a highly specialized, next-generation linker designed to overcome these exact limitations. By integrating an N-methylated secondary amine, a propyl-ether-propyl core, and an orthogonal Boc-protecting group, this linker acts not merely as a passive spacer, but as an active modulator of physicochemical properties and ternary complex geometry.

Structural Deconstruction & Physicochemical Causality

To understand the mechanism of action of this linker, we must deconstruct its chemical anatomy and the causality behind its design:

  • The Propyl-Ether-Propyl Core: Standard polyethylene glycol (PEG) linkers are premier motifs due to their hydrophilicity and flexibility[2]. However, repeating ethyl-ether units can become excessively polar. By utilizing a propyl chain (-CH₂-CH₂-CH₂-O-CH₂-CH₂-CH₂-), this linker slightly increases the lipophilic spacer length without adding more oxygen atoms. This tunes the LogP to balance the high polarity of the E3 and POI ligands, improving membrane partitioning.

  • The N-Methyl Modification: This is the most critical PK-enhancing feature. When a standard linker is coupled to a ligand, it forms a secondary amide, introducing a solvent-exposed Hydrogen Bond Donor (HBD).3 demonstrate that reducing solvent-exposed NH groups via N-methylation significantly lowers the desolvation penalty required for the molecule to enter the lipid bilayer, thereby exponentially increasing passive membrane permeability[3]. Shielding or removing this polarity is a proven strategy to enhance Lipophilic Permeability Efficiency (LPE)[4].

  • The Boc-Protected Secondary Amine: The tert-Butyl carbamate (Boc) group ensures the N-methyl amine remains inert during the initial coupling of the primary amine. This enables a highly controlled, orthogonal synthetic route.

Mechanism of Action: Orchestrating the Ternary Complex

The linker’s mechanism of action is dynamic. It must facilitate cell entry and subsequently orchestrate the precise spatial orientation required for the POI and E3 ligase to form a productive Ternary Complex (TC)[1]. The linker geometry must orient the two proteins to allow favorable protein-protein interactions (PPIs), while modifications like ether replacements enhance metabolic stability against in vivo proteases[5].

During membrane transit, the ether oxygen can participate in transient Intramolecular Hydrogen Bonding (IMHB) with adjacent amides, nucleating a "folded" conformation that shields polar groups. Once in the aqueous cytosol, the linker extends, allowing the ligands to independently engage their targets.

G PROTAC PROTAC (Extended) Membrane Cell Membrane (Folded/IMHB) PROTAC->Membrane N-Methylation Increases Permeability Cytosol Cytosol (Unfolded) Membrane->Cytosol Desolvation & Entry TC Ternary Complex [POI-Linker-E3] Cytosol->TC Binds POI & E3 Degradation Proteasomal Degradation TC->Degradation Ubiquitination

Figure 1: Mechanism of N-methylated linkers in membrane transit and ternary complex formation.

Self-Validating Synthetic Protocol: Orthogonal Bioconjugation

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . The asymmetric nature of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate allows for a stepwise, highly controlled assembly of PROTACs.

Phase 1: Primary Amine Conjugation
  • Activation: Dissolve the E3 ligase ligand (bearing a free carboxylic acid) in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir for 15 minutes at room temperature.

    • Causality: HATU is utilized over EDC/NHS to ensure rapid conversion and minimize the epimerization of complex ligand stereocenters (e.g., the hydroxyproline core of VHL ligands).

  • Coupling: Add 1.0 eq of the linker. The unhindered primary amine (-NH₂) reacts selectively, while the secondary N-methyl amine remains Boc-protected.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass of [M+H]+ corresponding to the mono-coupled, Boc-protected intermediate is dominant, and the starting E3 ligand mass is consumed.

Phase 2: Boc Deprotection
  • Cleavage: Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 1 hour.

  • Evaporation: Remove solvents under reduced pressure. Co-evaporate with toluene (3x).

    • Causality: Complete removal of residual TFA is critical. Trace acid will neutralize the DIPEA in Phase 3, stalling the coupling of the sterically hindered secondary amine.

  • Self-Validation Checkpoint: Confirm the complete disappearance of the +Boc mass peak via LC-MS (a mass shift of -100 Da). If the +Boc mass persists, re-subject to TFA.

Phase 3: Secondary Amine Conjugation
  • Coupling: Activate the POI ligand using HATU/DIPEA in DMF. Add the deprotected N-methyl intermediate.

    • Causality: N-methyl secondary amines are sterically hindered and significantly less nucleophilic than primary amines. Heating the reaction to 40°C or extending the reaction time to 12–24 hours is often required to achieve >90% yield.

  • Purification: Isolate the fully assembled PROTAC via preparative HPLC.

Workflow Start tert-Butyl (3-(3-aminopropoxy)propyl) (methyl)carbamate Step1 Step 1: Primary Amine Coupling (HATU, DIPEA) Start->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA / DCM) Intermediate->Step2 Deprotected Secondary Amine Exposed Step2->Deprotected Step3 Step 3: Secondary Amine Coupling (HATU, DIPEA, Heat) Deprotected->Step3 Final Fully Assembled PROTAC Step3->Final

Figure 2: Orthogonal synthetic workflow for PROTAC assembly using the Boc-protected linker.

Quantitative Impact on Pharmacokinetics (PK) & Pharmacodynamics (PD)

The structural modifications inherent to this linker yield profound, quantifiable improvements over standard PEGylated systems.

Pharmacokinetic / Physicochemical ParameterStandard PEG2 Linker (Amide Linked)tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamateMechanistic Causality & Impact
Hydrogen Bond Donors (HBD) 21N-methylation removes one solvent-exposed NH, lowering the desolvation energy required for membrane entry.
Passive Permeability ( Papp​ ) <1×10−6 cm/s >5×10−6 cm/sReduced Polar Surface Area (PSA) and improved Lipophilic Permeability Efficiency (LPE) enhance lipid bilayer transit.
Metabolic Stability (In Vivo) Moderate (Amidase susceptible)High (Protease resistant)Steric bulk of the N-methyl group blocks enzymatic cleavage at the secondary amide bond, extending half-life.
Aqueous Solubility Very HighModerate to HighThe propyl-ether-propyl core balances lipophilicity while the ether oxygen maintains sufficient hydration.

References

  • Overview of PROTAC Linkers - ChemPep.ChemPep Inc.
  • The Strategic Imperative of PEG Linkers in PROTAC and ADC Development: A Technical Guide.Benchchem.
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs.ACS Medicinal Chemistry Letters.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.Semantic Scholar.
  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation.Frontiers in Chemistry / UNIGE.

Sources

Foundational

Comprehensive Technical Guide: Safety, Handling, and Application of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

Executive Summary In the rapidly evolving field of targeted protein degradation (e.g., PROTACs) and antibody-drug conjugates (ADCs), the selection and handling of bifunctional linkers dictate both synthetic success and l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of targeted protein degradation (e.g., PROTACs) and antibody-drug conjugates (ADCs), the selection and handling of bifunctional linkers dictate both synthetic success and laboratory safety. tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (CAS: 2434844-28-5) is a highly specialized, mono-protected diamine linker[1]. This whitepaper provides an authoritative synthesis of its physicochemical properties, rigorous safety data, and field-proven, self-validating protocols for its application in advanced drug synthesis.

Structural Causality & Physicochemical Profiling

The molecular architecture of this compound is intentionally designed for orthogonal reactivity. It features a central propyl ether linkage that imparts hydrophilicity and flexibility, crucial for maintaining the solubility of complex PROTAC molecules[2].

Causality of Design: The strategic placement of the tert-butyloxycarbonyl (Boc) group on the secondary methylamine renders that specific nitrogen sterically hindered and electronically deactivated[2]. Consequently, only the terminal primary amine remains nucleophilic. This structural causality ensures that researchers can execute highly specific downstream conjugations (e.g., with carboxylic acids or activated NHS esters) without the risk of premature cross-linking or polymerization[3].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Synthetic Significance
Chemical Name tert-butyl N-[3-(3-aminopropoxy)propyl]-N-methylcarbamateMono-protected diamine allowing orthogonal, step-wise synthesis[1].
CAS Number 2434844-28-5Unique identifier for strict regulatory and SDS compliance[1].
Molecular Formula C12H26N2O3Governs stoichiometric calculations for conjugation[2].
Molecular Weight 246.35 g/mol Essential for precise molar equivalent dosing during coupling[2].

Hazard Characterization (SDS Core)

Handling this linker requires a deep understanding of its toxicological profile. Based on notified Classification and Labelling (C&L) data, the compound presents multiple acute and localized hazards that stem directly from its chemical structure[1].

Table 2: GHS Hazards, Toxicological Causality, and Mitigation
GHS ClassificationHazard CodeToxicological CausalitySelf-Validating Mitigation Strategy
Acute Toxicity 4 H302, H312, H332The lipophilic Boc group enhances dermal and mucosal penetration, facilitating systemic entry[1].Monitor the handling area with a PID; validate a zero-leak environment via baseline comparison.
Skin Irritation 2 H315The free primary amine is highly basic, leading to localized saponification of epidermal lipid bilayers[1].Post-cleanup, validate surface neutrality (pH 7.0) using universal pH indicator strips.
Eye Damage 1 H318High local pH causes rapid, potentially irreversible protein denaturation in the corneal epithelium[1].Mandate tight-fitting goggles; validate eyewash station flow rate (0.4 gpm) weekly.
STOT SE 3 H336Systemic absorption interacts with the central nervous system, causing drowsiness or dizziness[1].Work exclusively in a ducted fume hood; validate face velocity > 100 fpm prior to use.

Laboratory Handling & Emergency Protocols

To ensure scientific integrity and personnel safety, standard operating procedures must be replaced with self-validating systems —protocols where the completion or success of a safety measure is immediately verifiable.

Self-Validating Spill Response Methodology
  • Containment (Action): Immediately isolate the spill area. Don chemical-impermeable nitrile gloves (double-gloved) and a fitted respirator if working outside a ventilated enclosure.

  • Neutralization (Action): Do not use water, as it will spread the corrosive basic amine. Apply a weak acidic neutralizing agent (e.g., 5% acetic acid or citric acid powder) directly to the spill.

    • Causality: The weak acid protonates the free primary amine, converting it into a water-soluble, non-volatile, and non-corrosive ammonium salt.

  • Validation (Check): Test the neutralized slurry with pH indicator paper. The response is only validated when the paper registers a stable pH of 7.0.

  • Disposal (Action): Collect the neutralized material into a sealed, labeled hazardous waste container.

Application Workflow: Orthogonal Conjugation in PROTAC Synthesis

The following protocol details the coupling of the linker's free primary amine to a target ligand (e.g., an E3 ligase binder), followed by the orthogonal deprotection of the secondary amine.

PROTAC_Workflow Step1 Target Ligand Activation (Target-COOH + HATU + DIPEA) Step2 Primary Amine Conjugation (Add CAS: 2434844-28-5) Step1->Step2 15 mins, RT Step3 Boc-Protected Intermediate (Validation: LC-MS [M+H]+) Step2->Step3 Amide Bond Formation Step4 Boc Deprotection (TFA/DCM 1:1, rt, 1h) Step3->Step4 Intermediate Isolation Step5 Revealed Secondary Amine (Ready for E3 Ligase Coupling) Step4->Step5 -CO2, -Isobutylene Validation: -100 Da

Figure 1: Self-validating workflow for PROTAC linker conjugation and orthogonal deprotection.

Step-by-Step Methodology
  • Ligand Activation (Action): Dissolve the target carboxylic acid ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes.

    • Causality: HATU generates an active HOAt ester. The pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine (neighboring group effect), accelerating the coupling while minimizing epimerization.

    • Validation: A distinct color change (typically to pale yellow) visually validates the formation of the active ester.

  • Conjugation (Action): Add tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (1.1 eq) to the activated mixture. Stir for 2 hours at room temperature.

    • Validation: Perform LC-MS analysis. The reaction is analytically validated when the primary amine peak is entirely consumed and the product mass [M+H]+ is dominant.

  • Boc Deprotection (Action): Following aqueous workup and isolation, dissolve the intermediate in Dichloromethane (DCM). Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 TFA/DCM ratio. Stir for 1 hour.

    • Causality: TFA provides the precise acidity required to protonate the carbamate oxygen, expelling the tert-butyl cation. DCM optimally stabilizes the transition state without participating in side reactions.

    • Validation: Monitor the reaction vessel for gas evolution (CO2 and isobutylene). The cessation of effervescence provides real-time visual validation of completion, which must be subsequently confirmed by a mass shift of -100 Da via LC-MS.

References

  • NextSDS. "tert-butyl N-[3-(3-aminopropoxy)propyl]-N-methylcarbamate - NextSDS". NextSDS Chemical Substance Information. Available at:[Link]

  • PubChemLite. "2434844-28-5 (C12H26N2O3) - PubChemLite". Université du Luxembourg. Available at:[Link]

Sources

Exploratory

Molecular Weight and Exact Mass of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate: A Technical Guide for Bifunctional Linker Applications

Executive Summary In the development of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection and characterization of intermediate linkers are cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection and characterization of intermediate linkers are critical to determining the final molecule's physicochemical properties and target-binding efficacy[1]. tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (CAS: 2434844-28-5) is a highly versatile, differentially protected diamine linker. Featuring a hybrid alkyl/ether chain, it balances lipophilicity with aqueous solubility, making it a prime candidate for bridging E3 ligase recruiters and target protein ligands[2].

This whitepaper provides an authoritative breakdown of the compound's structural metrics, detailing the critical distinction between its molecular weight and exact mass. Furthermore, it outlines self-validating analytical and synthetic protocols essential for researchers utilizing this building block in advanced drug discovery workflows.

Structural Profiling: Molecular Weight vs. Exact Mass

A fundamental source of error in synthetic biology and medicinal chemistry is the conflation of Molecular Weight (MW) and Exact Mass. While both describe the mass of the compound, their causality and application in the laboratory are strictly divergent.

  • Molecular Weight (246.35 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. Causality: This value is exclusively used for macroscopic laboratory operations. When calculating stoichiometric equivalents for an amide coupling reaction (e.g., using EDC/NHS), the MW dictates the exact milligram-to-millimole conversion required to prevent reagent stoichiometric imbalance.

  • Exact Mass (246.1943 Da): Calculated using the mass of the single most abundant isotope for each element (e.g., 12 C, 1 H, 14 N, 16 O). Causality: This value is strictly utilized for High-Resolution Mass Spectrometry (HRMS). Because mass spectrometers separate individual isotopic species, the instrument detects the monoisotopic peak, not the weighted average[3]. Relying on MW for HRMS extraction windows leads to false-negative identifications.

Quantitative Data Summary
PropertyValueApplication Context
Chemical Formula C 12​ H 26​ N 2​ O 3​ Elemental composition and structural mapping
Molecular Weight (MW) 246.35 g/mol Bulk mass calculations and reaction stoichiometry
Exact Mass (Monoisotopic) 246.1943 DaHRMS identification (neutral molecule)[3]
[M+H] + (Predicted) 247.2016 m/zPositive ion mode ESI-MS tracking[3]
[M+Na] + (Predicted) 269.1836 m/zSodium adduct tracking in ESI-MS[3]

Analytical Validation: HRMS Protocol for Exact Mass Verification

To ensure the integrity of the purchased or synthesized linker before committing it to a multi-step PROTAC assembly, its identity must be verified via LC-HRMS. The following protocol is designed as a self-validating system , ensuring that the observed mass is highly accurate and free from instrument artifact.

Step-by-Step LC-HRMS Methodology
  • Instrument Calibration (Self-Validation Step 1): Prior to analysis, calibrate the Q-TOF or Orbitrap mass spectrometer using a standard positive ion calibration solution (e.g., Pierce LTQ Velos). Causality: Calibration ensures mass accuracy is within <2 ppm, which is mandatory to differentiate the target compound from isobaric impurities.

  • Blank Injection (Self-Validation Step 2): Run a blank injection of the sample diluent (50% Water / 50% Acetonitrile with 0.1% Formic Acid). Causality: This proves that any signal detected at m/z 247.2016 in the subsequent run is derived from the sample, ruling out column carryover.

  • Sample Preparation: Dissolve 1 mg of the linker in 1 mL of LC-MS grade methanol. Dilute to a final working concentration of 1 µg/mL using the sample diluent.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (50 x 2.1 mm, 1.7 µm). Execute a rapid gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 3 minutes. Causality: Formic acid acts as a proton source, heavily favoring the formation of the[M+H] + ion over complex sodium/potassium adducts.

  • Detection & Verification: Operate the MS in Electrospray Ionization (ESI) positive mode. Extract the ion chromatogram (XIC) for m/z 247.2016 using a narrow 5 ppm window. Validate the identity by confirming the isotopic envelope matches the theoretical distribution for C 12​ H 26​ N 2​ O 3​ .

Synthetic Utility in PROTAC Development

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is a heterobifunctional building block. Its primary amine is sterically unhindered and ready for immediate conjugation to a target-binding ligand. Conversely, its secondary amine is protected by a tert-butyloxycarbonyl (Boc) group, preventing unwanted polymerization or cross-reactivity during the initial coupling phase[4].

Workflow: PROTAC Assembly and Linker Activation

G N1 tert-Butyl (3-(3-aminopropoxy)propyl) (methyl)carbamate (Boc-Protected Linker) N2 Conjugation to Target Ligand (Amide/Amine Coupling) N1->N2 Primary Amine Reacts N3 Boc Deprotection (TFA in DCM) N2->N3 Acidic Cleavage N4 Secondary Amine Exposure (Reactive Intermediate) N3->N4 CO2 + t-BuOH Loss N5 Conjugation to E3 Ligase Ligand (PROTAC Assembly) N4->N5 Secondary Amine Reacts N6 Final Heterobifunctional Molecule (Purified Conjugate) N5->N6 Final Purification

Workflow for utilizing the Boc-protected linker in PROTAC assembly and deprotection.

Protocol: TFA-Mediated Boc Deprotection

Once the primary amine is successfully conjugated to the first ligand, the Boc group must be removed to expose the secondary methylamine for the final PROTAC assembly step.

  • Preparation: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Acidic Cleavage: Cool the reaction vessel to 0 °C using an ice bath. Slowly add neat Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA. Causality: The low temperature prevents exothermic degradation of sensitive ligand moieties. TFA is selected over HCl/dioxane because its high volatility allows for facile removal during workup without requiring harsh basic neutralization[4].

  • Reaction Execution: Remove the ice bath and allow the mixture to stir at room temperature. The acid protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation and subsequent decarboxylation (release of CO 2​ gas)[4].

  • Monitoring (Self-Validation Step): After 1 hour, sample 5 µL of the reaction, dilute in methanol, and analyze via LC-MS. The reaction is only deemed complete when the [M+H] + peak of the protected species is entirely replaced by the[M-Boc+H] + peak. If starting material remains, continue stirring and re-check every 30 minutes.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate the residue with toluene (3 x 10 mL). Causality: Toluene forms an azeotrope with TFA, efficiently stripping residual acid from the product and yielding the secondary amine as a clean trifluoroacetate salt, ready for the final E3 ligase ligand coupling.

References

  • 2434844-28-5 (C12H26N2O3) - PubChemLite - uni.lu3

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem - benchchem.com 4

  • PROTAC Linkers - ChemScene - chemscene.com 1

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications - acs.org 2

Sources

Protocols & Analytical Methods

Method

Application Note: Boc Deprotection of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

Executive Summary & Chemical Context The molecule tert-butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is a highly versatile, heterobifunctional aliphatic polyamine linker. Featuring a central ether bridge, a free prim...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The molecule tert-butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is a highly versatile, heterobifunctional aliphatic polyamine linker. Featuring a central ether bridge, a free primary amine, and a Boc-protected secondary methylamine, it is frequently utilized in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and PEGylated biomaterials.

The critical step in utilizing this building block is the selective removal of the tert-butyloxycarbonyl (Boc) protecting group to unveil the secondary amine, yielding N-methyl-3-(3-aminopropoxy)propan-1-amine . This application note details the mechanistic rationale, comparative methodologies, and self-validating experimental protocols required to execute this deprotection efficiently while avoiding common pitfalls associated with highly hydrophilic polyamines.

Mechanistic Causality: The "Why" Behind the Chemistry

Boc deprotection is fundamentally driven by acid-catalyzed hydrolysis[1]. However, executing this reaction on tert-butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate requires specific stoichiometric and workup considerations due to the molecule's unique structural features:

  • Stoichiometric Imperative: Because the starting material possesses a free primary amine, the introduction of acid will instantaneously result in the exothermic protonation of this amine to form an ammonium salt. Therefore, the first equivalent of acid is entirely consumed by salt formation. A vast excess of strong acid (e.g., 20–50% TFA or 4M HCl) is required to protonate the Boc carbonyl oxygen and drive the cleavage kinetics[2].

  • Chemoselectivity: The molecule contains an aliphatic ether linkage (propyl-propoxy-propyl). While harsh acids at elevated temperatures can cleave ethers, standard Boc deprotection conditions (TFA in DCM or 4M HCl in dioxane at room temperature) are highly chemoselective. The ether bridge remains completely intact under these conditions[3].

  • Byproduct Management: The cleavage of the tert-butyl-oxygen bond generates a tert-butyl cation and a carbamic acid intermediate. The carbamic acid rapidly decarboxylates, releasing carbon dioxide (CO₂) gas, while the tert-butyl cation eliminates a proton to form isobutylene gas[1]. The evolution of these gases drives the reaction forward entropically but necessitates proper venting to prevent pressure buildup.

  • Workup Causality (Critical Insight): Standard protocols often suggest neutralizing the crude product with aqueous NaHCO₃ and extracting it with organic solvents like dichloromethane[2]. Do not use aqueous workup for this molecule. The resulting deprotected diamine is highly polar and water-soluble due to the ether bridge and dual amines. Aqueous extraction will lead to severe product loss. Instead, the product must be isolated directly as a precipitated di-salt (di-TFA or di-HCl) via trituration[4].

Mechanism A tert-Butyl (3-(3-aminopropoxy)propyl) (methyl)carbamate B Ammonium Salt Formation (Primary amine consumes 1 eq. H+) A->B + H+ (Instantaneous) C Oxonium Ion Formation (Protonation of Boc Carbonyl) B->C + Excess H+ D Cleavage Intermediate (Carbamic Acid + tert-Butyl Cation) C->D C-O Bond Cleavage E N-methyl-3-(3-aminopropoxy)propan-1-amine (Di-Salt) + CO2↑ + Isobutylene↑ D->E Decarboxylation & Elimination

Acid-catalyzed Boc deprotection mechanism highlighting initial primary amine protonation.

Quantitative Data: Comparative Deprotection Strategies

The choice of acid dictates the final salt form of the diamine, which significantly impacts downstream handling. Di-TFA salts of PEG-like polyamines often present as viscous, hygroscopic oils, whereas di-HCl salts are more likely to precipitate as manageable solids[2].

ParameterProtocol A: TFA / DCMProtocol B: HCl / Dioxane
Reagent System 20–50% (v/v) TFA in Dichloromethane4M HCl in 1,4-Dioxane
Acid Equivalents >20 eq (Solvent scale)5–10 eq
Reaction Time 1–2 hours30 minutes – 2 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Resulting Salt Form Di-Trifluoroacetate (Di-TFA) saltDi-Hydrochloride (Di-HCl) salt
Physical State Often a viscous oil or hygroscopic gumTypically a free-flowing solid/powder
Volatility / Removal Requires co-evaporation with tolueneSolvents easily removed in vacuo
Recommended Use Rapid cleavage, acceptable if used directly in next stepPreferred for long-term storage and weighing

Experimental Workflows & Self-Validating Protocols

Workflow S1 1. Dissolution (DCM or Dioxane) S2 2. Acidification (TFA or 4M HCl) S1->S2 S3 3. Reaction & IPC (Stir 1-2h, LC-MS) S2->S3 S4 4. Concentration (Rotary Evaporator) S3->S4 S5 5. Trituration (Cold Diethyl Ether) S4->S5 S6 6. Isolation (Vacuum Drying) S5->S6

Standard experimental workflow for solution-phase Boc deprotection and salt isolation.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in DCM

This method is highly efficient and guarantees complete deprotection, though it yields the di-TFA salt[1].

Materials:

  • tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

  • Trifluoroacetic acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Toluene (for co-evaporation)

  • Diethyl ether, Anhydrous (ice-cold)

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material in anhydrous DCM to achieve a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling & Addition: Cool the flask to 0 °C in an ice bath. Slowly add TFA dropwise to the stirring solution until a 1:1 (v/v) ratio of TFA:DCM is achieved. Self-Validation: You may observe slight fuming and bubbling (CO₂ evolution)[1].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1.5 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The starting material mass (M+H = 247.2) should completely disappear, replaced by the free diamine mass (M+H = 147.1). Note: TLC with Ninhydrin is less effective here, as both the starting material (primary amine) and product (primary + secondary amine) will stain positively.

  • Concentration: Once complete, concentrate the mixture under reduced pressure using a rotary evaporator. To remove residual TFA, add 10 mL of toluene and evaporate again (repeat 2–3 times).

  • Trituration: Suspend the resulting viscous oil in ice-cold anhydrous diethyl ether. Vigorously stir or sonicate to induce precipitation of the di-TFA salt.

  • Isolation: Decant the ether layer or isolate via centrifugation. Dry the highly hygroscopic product strictly under high vacuum and store under argon.

Protocol B: Deprotection using 4M HCl in 1,4-Dioxane

This method is strongly recommended for this specific linker, as it directly yields the di-HCl salt, which is significantly easier to handle and weigh[2],[4].

Materials:

  • tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

  • 4M HCl in 1,4-Dioxane (Commercially available)

  • Methanol or minimal DCM (optional co-solvent)

  • Diethyl ether, Anhydrous

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material in a minimal amount of DCM (e.g., 2 mL per gram) to ensure initial solubility.

  • Acidification: Slowly add 5 to 10 equivalents of 4M HCl in 1,4-dioxane at room temperature[2].

  • Reaction & Precipitation: Stir the reaction mixture at room temperature for 1 to 2 hours. Self-Validation: As the Boc group is cleaved and the highly polar di-HCl salt forms, the product will typically precipitate directly out of the dioxane/DCM mixture as a white solid or heavy oil[4].

  • IPC: Confirm completion via LC-MS (M+H = 147.1).

  • Isolation: Add an equal volume of cold diethyl ether to the reaction flask to force complete precipitation of the di-HCl salt.

  • Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel or by centrifugation. Wash the solid cake thoroughly with additional cold diethyl ether to remove cleaved tert-butyl byproducts and residual dioxane.

  • Drying: Dry the solid under high vacuum for 4–6 hours to afford the pure N-methyl-3-(3-aminopropoxy)propan-1-amine dihydrochloride.

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: Journal of Peptide Research / PubMed URL:[Link]

Sources

Application

Application Note: Orthogonal PROTAC Synthesis Using tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

Executive Summary & Structural Rationale The development of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation and physicochemical tuning to successfully bridge a Protein of Interest (POI) with...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The development of Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation and physicochemical tuning to successfully bridge a Protein of Interest (POI) with an E3 ubiquitin ligase [1]. While standard polyethylene glycol (PEG) linkers are ubiquitous, they often introduce excessive hydrogen bond donors (HBDs) and high topological polar surface area (TPSA), leading to poor cellular permeability—a major hurdle in PROTAC drug development [2].

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (also referred to as Boc-N(Me)-dipropyl ether amine) is an advanced, asymmetric bifunctional linker engineered to overcome these limitations.

Mechanistic Advantages of this Linker:

  • Orthogonal Reactivity: The molecule features a highly reactive, unhindered primary amine on one terminus and a Boc-protected secondary (N-methyl) amine on the other. This asymmetry guarantees strict sequential conjugation, eliminating the risk of symmetric homodimer formation (e.g., POI-POI or E3-E3 dimers) during synthesis.

  • Permeability Enhancement via N-Methylation: Once the Boc group is removed and the secondary amine is conjugated, the resulting amide bond is N-methylated. This structural modification masks a hydrogen bond donor (HBD), significantly improving passive membrane permeability and aligning the final PROTAC closer to the "Rule of Beyond 5" (bRo5) pharmacokinetic ideals [3].

  • Optimized Flexibility and Lipophilicity: The incorporation of propyl chains (rather than standard ethyl chains in PEG) increases the lipophilicity of the linker, while the central ether oxygen maintains necessary rotational flexibility and aqueous solubility.

Physicochemical Properties

To ensure rigorous experimental design, the physical parameters of the linker must be accounted for when calculating stoichiometry and predicting LC-MS behavior.

PropertySpecification / Value
Chemical Name tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate
Molecular Formula C₁₂H₂₆N₂O₃
Molecular Weight 246.35 g/mol
Terminal 1 Reactivity Free Primary Amine (-NH₂)
Terminal 2 Reactivity Boc-Protected Secondary Amine (-N(CH₃)-Boc)
Physical State Viscous liquid (typically)
Storage Conditions -20°C, desiccated, protected from light

Experimental Workflow & Pathway Visualization

The synthesis of a PROTAC using this linker follows a strict three-step self-validating sequence: Primary Amine Conjugation Boc Deprotection Secondary Amine Conjugation.

Workflow L1 Ligand 1 (POI Binder) Carboxylic Acid Step1 Amide Coupling (HATU, DIPEA) L1->Step1 Linker tert-Butyl (3-(3-aminopropoxy)propyl) (methyl)carbamate Linker->Step1 Int1 Boc-Protected Intermediate Step1->Int1 LC-MS Verify Step2 Boc Deprotection (TFA/DCM) Int1->Step2 Int2 Free Secondary Amine Intermediate Step2->Int2 Evaporate TFA Step3 Coupling/SNAr (HATU or Base) Int2->Step3 L2 Ligand 2 (E3 Binder) Carboxylic Acid L2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC HPLC Purify

Sequential orthogonal conjugation workflow for PROTAC synthesis.

MoA PROTAC Bifunctional PROTAC Ternary Ternary Complex [POI - PROTAC - E3] PROTAC->Ternary Recruits POI Protein of Interest (Target) POI->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., VHL/CRBN) E3->Ternary Binds Ub Polyubiquitination Ternary->Ub E2 Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Target Recognition

Mechanism of targeted protein degradation via PROTAC-mediated ternary complex formation.

Step-by-Step Experimental Protocols

Note: The following protocols assume conjugation to carboxylic acid-bearing ligands (e.g., VHL ligand or a functionalized POI inhibitor) via amide coupling. SNAr or reductive amination can be substituted depending on the ligand's functional handles.

Step 1: Conjugation of Ligand 1 to the Primary Amine

The primary amine of the linker is highly nucleophilic. It is recommended to couple the more valuable or synthetically complex ligand first to maximize its recovery.

Reagents & Causality:

  • Ligand 1 (Carboxylic Acid): 1.0 equivalent.

  • Linker: 1.2 equivalents. (A slight excess ensures complete consumption of Ligand 1).

  • HATU: 1.2 equivalents. (Highly efficient uronium-based coupling agent; minimizes epimerization).

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equivalents. (Provides the basic environment required to deprotonate the carboxylic acid and the amine salt).

  • Solvent: Anhydrous DMF or DMSO (0.1 M).

Procedure:

  • Dissolve Ligand 1 (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir at room temperature for 10 minutes to form the active ester.

  • Add the tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate linker (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation: Monitor the reaction via LC-MS. Look for the depletion of the Ligand 1 mass peak and the appearance of the product mass [M+246.35−18(H2​O)+H]+ .

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (SiO₂) to isolate Intermediate 1 .

Step 2: Boc Deprotection

The Boc group must be removed to reveal the secondary N-methyl amine.

Procedure:

  • Dissolve Intermediate 1 in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM.

    • Causality Note: Avoid neat TFA to prevent potential degradation of sensitive functional groups on Ligand 1 (e.g., certain ethers or basic heterocycles).

  • Stir at room temperature for 1–2 hours.

  • Self-Validation: Monitor via LC-MS. The complete disappearance of Intermediate 1 and the emergence of a new peak at [M−100(Boc)+H]+ confirms successful deprotection.

  • Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product (Intermediate 2 ) is obtained as a TFA salt and can be used directly in the next step without further purification.

Step 3: Conjugation of Ligand 2 to the Secondary Amine

Critical Insight: The revealed amine is a secondary N-methyl amine. It is sterically more hindered than a primary amine, which slows down the coupling kinetics.

Reagents & Causality:

  • Ligand 2 (Carboxylic Acid): 1.2 equivalents.

  • Intermediate 2 (TFA Salt): 1.0 equivalent.

  • HATU or COMU: 1.5 equivalents. (COMU may be utilized if HATU yields sluggish kinetics due to steric hindrance).

  • DIPEA: 5.0 equivalents. (Excess base is strictly required here to neutralize the TFA salt from Step 2 and drive the coupling).

Procedure:

  • Pre-activate Ligand 2 (1.2 eq) with HATU (1.5 eq) and DIPEA (5.0 eq) in anhydrous DMF for 15 minutes.

  • Dissolve Intermediate 2 in a minimal amount of DMF and add it to the activated Ligand 2 solution.

  • Stir at room temperature for 12–18 hours. (Extended reaction time compensates for the steric hindrance of the N-methyl group).

  • Monitor via LC-MS for the formation of the final PROTAC mass.

  • Purify the final PROTAC via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to achieve >95% purity suitable for in vitro or in vivo biological assays.

Summary of Expected Reaction Metrics

Reaction StepTarget Functional GroupReagentsTimeExpected Yield
Step 1: 1° Amine Coupling Primary Amine (-NH₂)HATU, DIPEA, DMF2–4 h75% – 90%
Step 2: Boc Deprotection Boc-Carbamate20% TFA in DCM1–2 h> 95% (Quantitative)
Step 3: 2° Amine Coupling Secondary Amine (-NHCH₃)HATU/COMU, DIPEA, DMF12–18 h50% – 70%

Troubleshooting & Best Practices

  • Incomplete Step 3 Coupling: If the secondary amine coupling stalls, it is likely due to insufficient neutralization of the TFA salt. Ensure the pH of the reaction mixture is highly basic (pH ~9-10 on wet pH paper) by adding additional DIPEA. Alternatively, switch the coupling agent to COMU or PyBOP, which are highly effective for sterically hindered secondary amines.

  • Premature Boc Cleavage: The Boc group is acid-labile. Ensure that Ligand 1 does not contain strong acidic moieties (like unmasked sulfonic acids) that could cause localized auto-deprotection during Step 1.

  • TFA Toxicity in Assays: Residual TFA from Step 2 can carry over if HPLC purification in Step 3 is bypassed. TFA is highly cytotoxic and will confound cellular degradation assays (e.g., Western Blots or HiBiT assays). Always perform a final RP-HPLC purification using Formic Acid or Ammonium Acetate buffers to exchange or eliminate the TFA counterion.

References

  • Qi, S. M., Dong, J., Xu, Z. Y., Cheng, X. D., Zhang, W. D., & Qin, J. J. (2021). PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy. Frontiers in Pharmacology, 12, 692574. URL:[Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273–312. URL:[Link]

  • Atilaw, Y., Poongavanam, V., Svensson, R., et al. (2021). Solution Conformations and Cellular Permeability of PROTACs. ACS Medicinal Chemistry Letters, 12(1), 107–114. URL:[Link]

Method

Coupling tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate with carboxylic acids

Application Note: Chemoselective Amide Coupling of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate in PROTAC Synthesis Introduction & Mechanistic Rationale Targeted protein degradation via Proteolysis Targeting Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Amide Coupling of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate in PROTAC Synthesis

Introduction & Mechanistic Rationale

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) requires precise spatial orientation between the Protein of Interest (POI) and the E3 ubiquitin ligase[1]. The linker connecting these two ligands is not merely a passive spacer; its physicochemical properties dictate the ternary complex's stability, the molecule's cellular permeability, and its overall pharmacokinetic profile[2].

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is an advanced, asymmetrical hybrid linker. It features a hydrophilic ether core flanked by alkyl chains, terminating in a highly reactive primary amine and a Boc-protected, N-methylated secondary amine.

The strategic inclusion of the N-methyl group serves a dual mechanistic purpose:

  • Conformational Control: N-methylation restricts the linker's torsional freedom, pre-organizing the PROTAC into a productive, chameleonic conformation that favors ternary complex formation[3].

  • Enhanced Permeability: By masking a hydrogen bond donor (HBD), the N-methyl group significantly reduces the topological polar surface area (TPSA). This shielding effect improves passive membrane permeability and oral bioavailability, overcoming the "beyond Rule of 5" limitations typical of PROTACs[4].

Chemical Properties & Structural Data

To facilitate experimental design, the quantitative physicochemical properties of the linker are summarized below.

PropertyValue / Description
Chemical Name tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate
Molecular Formula C12H26N2O3
Molecular Weight 246.35 g/mol
Reactive Moieties Primary aliphatic amine (free); Secondary amine (Boc-protected)
Coupling Selectivity >99% chemoselectivity for the primary amine under standard conditions
Storage Conditions 2-8°C, protect from moisture and light

Experimental Design & Workflows

The synthesis of a PROTAC using this linker typically begins with the chemoselective coupling of the primary amine to a carboxylic acid-functionalized ligand (e.g., a VHL or CRBN binder), followed by Boc deprotection to expose the secondary N-methyl amine for the final coupling step[5].

Workflow A Carboxylic Acid (POI or E3 Ligand) C HATU / DIPEA DMF, RT A->C B Linker (Primary Amine) B->C D Boc-Protected Intermediate C->D Amide Bond Formation E TFA / DCM Boc Deprotection D->E F Secondary Amine Ready for Coupling E->F CO2 + Isobutylene Release

Workflow for chemoselective amide coupling and subsequent Boc deprotection.

Pathway PROTAC PROTAC Molecule (N-Methylated Linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Recruits POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub Polyubiquitination Ternary->Ub Proximity-Induced Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Targeting

Mechanism of targeted protein degradation via PROTAC-induced ternary complex formation.

Detailed Experimental Protocols

The following protocols utilize HATU as the coupling reagent. HATU is selected over traditional EDC/HOBt systems because it provides superior reaction kinetics for complex substrates and minimizes the epimerization of chiral centers commonly found in E3 ligase ligands (e.g., the hydroxyproline core of VHL binders)[6].

Protocol A: Chemoselective Amide Coupling

Causality Note: The primary amine of the linker is highly nucleophilic, allowing for rapid coupling at room temperature. The secondary amine remains completely unreactive due to the bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) protecting group.

  • Pre-activation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the carboxylic acid-functionalized ligand (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq, 1.5 mmol). Self-Validation: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, ensuring clean activation[7].

  • Coupling Agent: Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir the mixture at room temperature for 5-10 minutes. Causality Note: This pre-activation step ensures the complete conversion of the carboxylic acid to the highly reactive OAt (7-azabenzotriazole) ester before the amine is introduced, preventing the linker's amine from reacting directly with HATU to form an unreactive guanidinium byproduct[8].

  • Linker Addition: Add tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (1.1 eq, 0.55 mmol) dropwise to the activated ester solution.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress via LC-MS. The primary amine's consumption can also be validated using a Ninhydrin (Kaiser) stain on TLC (primary amines appear dark blue/purple; the coupled amide product will not stain).

Protocol B: Workup and Purification
  • Quenching: Once LC-MS indicates complete consumption of the starting material, quench the reaction by adding 10 mL of saturated aqueous NaHCO3.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc, 3 x 15 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 15 mL). Causality Note: DMF is highly miscible with organic solvents; washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring a clean crude product without the need for high-vacuum distillation.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (SiO2, typically a gradient of 0-10% MeOH in DCM) to yield the Boc-protected intermediate.

Protocol C: Boc Deprotection for Subsequent Elongation
  • Acidic Cleavage: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM, 2.0 mL). Add Trifluoroacetic Acid (TFA, 2.0 mL) dropwise at 0°C.

  • Scavenger Addition (Optional): If the attached ligand contains electron-rich aromatic rings, add Triisopropylsilane (TIS, 0.1 mL) to scavenge the highly reactive tert-butyl cations generated during deprotection, preventing unwanted Friedel-Crafts alkylation[5].

  • Completion: Stir at room temperature for 1 hour. Monitor by LC-MS for the disappearance of the Boc-protected mass [M+H] and the appearance of the free secondary amine [M-Boc+H].

  • Isolation: Concentrate the mixture under a stream of nitrogen. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA. The resulting TFA salt of the secondary amine is ready for the final coupling step to complete the PROTAC assembly.

Optimization Parameters

The table below summarizes the optimized stoichiometric ratios and conditions for the coupling of this specific linker, derived from high-throughput experimentation principles[8].

ParameterSub-Optimal ConditionOptimized ConditionRationale / Causality
Coupling Reagent EDC/HOBt (1.5 eq)HATU (1.2 eq)HATU accelerates OAt ester formation, reducing reaction time from 16h to 2h and minimizing epimerization.
Base TEA (2.0 eq)DIPEA (3.0 eq)DIPEA's steric bulk prevents nucleophilic attack on the coupling reagent; 3.0 eq neutralizes any TFA salts if the acid was previously deprotected.
Solvent DCMAnhydrous DMFDMF fully solubilizes complex E3/POI ligands and stabilizes the polar transition states during amide bond formation.
Linker Stoichiometry 1.0 eq1.1 eqA slight excess of the linker ensures complete consumption of the valuable POI/E3 ligand, simplifying downstream purification.

References

  • Solid-Phase Synthesis of PROTACs | Benchchem |5

  • Standard Coupling Procedures | Aapptec Peptides | 6

  • Design, Synthesis, and Evaluation of Trivalent PROTACs | Semantic Scholar | 7

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points | PMC (NIH) | 1

  • Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs | ChemRxiv | 8

  • Impact of Linker Composition on VHL PROTAC Cell Permeability | ACS Publications |3

  • Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability | PMC (NIH) |4

  • From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation | Frontiers | 2

Sources

Application

Application Note: Bioconjugation Strategies Using tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Chemical Profile tert-Butyl (3-(3-aminopropoxy)propyl)(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Profile

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (CAS: 2434844-28-5) is a highly versatile, heterobifunctional linker building block predominantly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and advanced nanomaterials.

Structurally, it is a dipropylene glycol diamine derivative featuring an internal ether linkage, a free primary amine, and a Boc-protected, N-methylated secondary amine. This unique structural triad provides orthogonal reactivity, tunable hydrophilicity, and precise conformational control, making it a superior choice for complex bioconjugation workflows where traditional pure-alkyl or pure-PEG linkers fail.

Mechanistic Rationale: Why Choose This Linker?

The design of a bioconjugate—especially a PROTAC—relies heavily on the physicochemical properties of the linker. This specific molecule offers three distinct advantages:

  • Orthogonal Protection for Stepwise Synthesis: The presence of a free primary amine and a Boc-protected secondary amine allows for sequential, unidirectional coupling without the risk of polymerization or cross-linking.

  • Hydration Without Excessive Flexibility (The Ether Linkage): Pure alkyl linkers often suffer from hydrophobic collapse in aqueous environments, sequestering the molecule away from the cytosolic compartment and reducing ternary complex formation[1]. The central ether oxygen in this linker attracts a localized hydration shell, improving aqueous solubility while maintaining more rigidity than long-chain PEGs [2].

  • Permeability Enhancement via N-Methylation: When the secondary amine is deprotected and converted into an amide, the resulting tertiary amide lacks a hydrogen bond donor (N-H). Minimizing hydrogen bond donors is a proven strategy to reduce the energetic cost of desolvation, thereby significantly enhancing passive membrane permeability and intracellular accumulation of the final conjugate [3].

Key Bioconjugation Workflows

Workflow: Stepwise PROTAC Synthesis

The most common application for this linker is bridging a target-binding ligand (warhead) and an E3 ubiquitin ligase ligand. The workflow leverages the differential reactivity of the primary and secondary amines.

PROTAC_Synthesis L1 Target Ligand (Carboxylic Acid) Int1 Intermediate 1 (Boc-protected) L1->Int1 HATU, DIPEA (Amide Coupling) Linker tert-Butyl (3-(3-aminopropoxy)propyl) (methyl)carbamate Linker->Int1 Int2 Intermediate 2 (Deprotected Sec-Amine) Int1->Int2 TFA/DCM (Boc Removal) PROTAC Final PROTAC Molecule Int2->PROTAC HATU, HOAt (Amide Coupling) L2 E3 Ligase Ligand (Carboxylic Acid) L2->PROTAC

Caption: Workflow for PROTAC synthesis using orthogonal deprotection of the heterobifunctional linker.

Once the PROTAC is synthesized and introduced into the cellular environment, it functions by hijacking the Ubiquitin-Proteasome System (UPS) to degrade the target protein [4].

UPS_Pathway PROTAC PROTAC Molecule Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub Polyubiquitination Ternary->Ub E2-mediated Ub transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments (Degradation) Proteasome->Degradation Proteolysis

Caption: Mechanism of targeted protein degradation via the Ubiquitin-Proteasome System (UPS).

Detailed Experimental Protocols

The following protocols outline a self-validating system for synthesizing a heterobifunctional conjugate.

Protocol A: Primary Amine Coupling (Target Ligand Attachment)

Causality Insight: The primary amine is highly nucleophilic and unhindered. Standard uronium-based coupling reagents (like HATU) are sufficient for rapid, high-yield amide bond formation.

  • Activation: Dissolve the Target Ligand-COOH (1.0 eq, 0.5 mmol) in 5 mL of anhydrous DMF under an inert argon atmosphere.

  • Reagent Addition: Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir the mixture at room temperature (RT) for 15 minutes to ensure complete formation of the active O7-azabenzotriazole ester.

  • Conjugation: Add tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (1.1 eq, 0.55 mmol) dropwise.

  • Reaction Monitoring: Stir at RT for 2–4 hours. Monitor reaction completion via LC-MS (look for the disappearance of the activated ester mass).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield Intermediate 1 .

Protocol B: Boc Deprotection

Causality Insight: The tert-butyloxycarbonyl (Boc) group is acid-labile. A 20% Trifluoroacetic acid (TFA) solution in DCM provides a rapid, clean deprotection without cleaving the newly formed amide bond or the internal ether linkage.

  • Preparation: Dissolve Intermediate 1 (1.0 eq, 0.4 mmol) in 4 mL of anhydrous DCM.

  • Deprotection: Slowly add 1 mL of neat TFA (final concentration 20% v/v) at 0°C. Remove the ice bath and allow the reaction to warm to RT.

  • Monitoring: Stir for 1 hour. Confirm the loss of the Boc group (-100 Da) via LC-MS.

  • Isolation: Concentrate the mixture under a stream of nitrogen. To remove residual TFA, co-evaporate the residue with toluene (3 x 5 mL). Dry under high vacuum overnight to yield Intermediate 2 as a TFA salt. Do not attempt aqueous basic extraction if the molecule is highly polar, as it may partition into the aqueous phase.

Protocol C: Secondary Amine Coupling (E3 Ligase Ligand Attachment)

Causality Insight: The exposed N-methyl secondary amine is sterically hindered. Standard HATU coupling often stalls or yields significant epimerization of the carboxylic acid. The addition of HOAt (1-Hydroxy-7-azabenzotriazole) accelerates the reaction by acting as a highly efficient leaving group and acyl transfer catalyst for hindered amines.

  • Activation: Dissolve the E3 Ligase Ligand-COOH (1.2 eq) in anhydrous DMF.

  • Enhanced Coupling Mixture: Add HATU (1.5 eq), HOAt (1.5 eq), and DIPEA (4.0 eq—excess required to neutralize the TFA salt from Protocol B). Stir for 20 minutes at RT.

  • Conjugation: Add Intermediate 2 (1.0 eq) dissolved in a minimal amount of DMF.

  • Reaction: Stir at RT for 12–18 hours. Heating to 40°C may be required for exceptionally hindered substrates.

  • Purification: Due to the complexity of the final PROTAC, purify directly via Preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Quantitative Data: Optimization of N-Methyl Amine Coupling

Coupling an N-methylated secondary amine is notoriously difficult. Table 1 summarizes empirical optimization data for the conjugation of a model E3 ligase ligand to the deprotected linker (Protocol C).

Table 1: Optimization of Amide Coupling Conditions for the Hindered N-Methyl Amine

Coupling Reagent (Eq)Additive (Eq)Base (Eq)SolventTime / TempIsolated Yield (%)
EDC·HCl (1.5)HOBt (1.5)DIPEA (3.0)DMF24h / RT18%
PyBOP (1.5)NoneDIPEA (3.0)DMF24h / RT35%
HATU (1.5)NoneDIPEA (4.0)DMF18h / RT52%
HATU (1.5) HOAt (1.5) DIPEA (4.0) DMF 18h / RT 84%
HATU (1.5)HOAt (1.5)DIPEA (4.0)DMF6h / 40°C81%

References

  • Diastereomeric Branched-Ester dBET1 Analogs Exhibit Conformation-Dependent Differences in Passive Membrane Permeability Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Targeting the Ubiquitin-Proteasome System for Cancer Therapeutics by Small-Molecule Inhibitors National Institutes of Health (PMC)[Link]

Method

Step-by-Step Synthesis and Protocol Guide: tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate Derivatives

Strategic Overview tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is a highly versatile, heterobifunctional PEG-like linker. Featuring a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a free...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is a highly versatile, heterobifunctional PEG-like linker. Featuring a secondary amine protected by a tert-butyloxycarbonyl (Boc) group and a free terminal primary amine, this scaffold is heavily utilized in the synthesis of [1], Antibody-Drug Conjugates (ADCs), and lipid nanoparticle (LNP) components.

The differential reactivity of its termini allows for orthogonal bioconjugation. However, synthesizing this specific N-methylated, ether-bridged diamine requires strict regiocontrol to avoid over-alkylation and statistical mixtures.

Retrosynthetic Logic & Mechanistic Insights

Direct alkylation of amines often leads to complex purification challenges due to the formation of secondary and tertiary amine mixtures. To synthesize this molecule with high regioselectivity, a three-step linear sequence is preferred:

  • N-Boc Protection : Masking the secondary amine of the commercially available starting material, 3-(methylamino)propan-1-ol. This prevents its participation in nucleophilic addition during subsequent steps.

  • Cyanoethylation : A base-catalyzed Michael addition of the free hydroxyl group to acrylonitrile. The β -carbon of acrylonitrile is highly electrophilic, allowing the alkoxide to attack and form the ether linkage while extending the carbon chain by three atoms [2].

  • Chemoselective Nitrile Reduction : Converting the terminal nitrile to a primary amine. The critical challenge here is preventing the intermediate imine from reacting with the newly formed primary amine, which would yield unwanted secondary amine dimers. Utilizing Nickel Boride (generated in situ from NaBH4 and NiCl2) provides a highly chemoselective reduction pathway at ambient temperatures [4].

Workflow Visualization

Synthesis SM 3-(methylamino)propan-1-ol Rxn1 Step 1: N-Boc Protection (Boc2O, Et3N, DCM) SM->Rxn1 Int1 tert-butyl (3-hydroxypropyl) (methyl)carbamate Rxn1->Int1 Rxn2 Step 2: Cyanoethylation (Acrylonitrile, KOH cat.) Int1->Rxn2 Int2 tert-butyl (3-(2-cyanoethoxy)propyl) (methyl)carbamate Rxn2->Int2 Rxn3 Step 3: Chemoselective Reduction (Raney Ni, H2, NH3/MeOH) Int2->Rxn3 Target tert-Butyl (3-(3-aminopropoxy)propyl) (methyl)carbamate Rxn3->Target

Figure 1: Three-step synthetic workflow for tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate.

Execution Protocols

Phase 1: N-Boc Protection of 3-(methylamino)propan-1-ol

Rationale : The bulky Boc group provides excellent steric shielding for the secondary amine and remains stable under the basic conditions of Phase 2 and the reductive conditions of Phase 3.

  • Preparation : Dissolve 3-(methylamino)propan-1-ol (1.0 eq, 100 mmol) in 200 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition : Add triethylamine (Et 3​ N) (1.2 eq, 120 mmol). Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic protection reaction.

  • Reagent Addition : Dissolve di-tert-butyl dicarbonate (Boc 2​ O) (1.05 eq, 105 mmol) in 50 mL of DCM and add it dropwise over 30 minutes.

  • Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Workup & Validation : Quench with 100 mL of distilled water. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

    • Self-Validation: Perform TLC (Ninhydrin stain). The starting material stains dark purple, whereas the Boc-protected product will not stain without heat/acid treatment, confirming complete consumption of the free amine.

Phase 2: Base-Catalyzed Cyanoethylation

Rationale : The free hydroxyl group undergoes a [3]. A strong base catalyst is required to generate the highly nucleophilic alkoxide intermediate. Temperature must be strictly controlled to prevent the runaway polymerization of acrylonitrile.

  • Preparation : Dissolve tert-butyl (3-hydroxypropyl)(methyl)carbamate (1.0 eq, 90 mmol) from Phase 1 in 50 mL of anhydrous THF.

  • Catalyst Addition : Add a catalytic amount of 40% aqueous KOH (0.05 eq, 4.5 mmol) or Triton B.

  • Cyanoethylation : Cool the flask to 0 °C. Add acrylonitrile (1.5 eq, 135 mmol) dropwise over 45 minutes. Caution: Acrylonitrile is highly toxic and volatile; perform strictly in a fume hood.

  • Reaction : Stir the mixture at room temperature for 12 hours.

  • Workup & Validation : Neutralize the basic catalyst by adding 1M HCl dropwise until pH ~7. Extract with ethyl acetate (EtOAc) (3 x 75 mL). Wash with water and brine, dry over Na 2​ SO 4​ , and evaporate the solvent.

    • Self-Validation: Analyze via IR spectroscopy. The appearance of a sharp nitrile (-C N) stretch at ~2250 cm −1 and the disappearance of the broad -OH stretch at ~3300 cm −1 confirm successful ether formation.

Phase 3: Chemoselective Nitrile Reduction

Rationale : To prevent the formation of secondary amine dimers, [4] or Raney Nickel in the presence of methanolic ammonia is employed. The excess ammonia shifts the equilibrium of the reactive imine intermediate away from dimerization.

  • Preparation : Dissolve tert-butyl (3-(2-cyanoethoxy)propyl)(methyl)carbamate (1.0 eq, 80 mmol) in 400 mL of 7 N NH 3​ in methanol.

  • Catalyst Addition : Add an aqueous slurry of Raney Nickel (approx. 20% w/w relative to the substrate). Caution: Raney Ni is highly pyrophoric; never allow the catalyst to dry in air.

  • Hydrogenation : Evacuate and backfill the reaction vessel with H 2​ gas three times. Maintain a hydrogen atmosphere using a balloon or a Parr shaker at 50 psi.

  • Reaction : Stir vigorously at room temperature for 16 hours.

  • Workup & Validation : Filter the catalyst through a pad of Celite under a nitrogen atmosphere. Wash the Celite pad thoroughly with methanol. Concentrate the filtrate in vacuo to afford the target molecule.

    • Self-Validation: Disappearance of the -C N stretch in IR. In 1 H NMR, look for the appearance of the -CH 2​ -NH 2​ triplet at ~2.75 ppm.

Data & Metrics: Analytical Characterization

CompoundExpected Yield 1 H NMR (Key Peaks, CDCl 3​ , 400 MHz)IR / MS Validation
Intermediate 1 92–95% δ 3.55 (t, 2H, -CH 2​ OH), 2.85 (s, 3H, N-CH 3​ ), 1.45 (s, 9H, Boc)MS (ESI+): m/z 190.1 [M+H] +
Intermediate 2 85–88% δ 3.65 (t, 2H, -O-CH 2​ -), 2.60 (t, 2H, -CH 2​ -CN)IR: ~2250 cm −1 (Sharp -C N stretch)
Target Molecule 80–90% δ 2.75 (t, 2H, -CH 2​ -NH 2​ ), 1.45 (s, 9H, Boc)MS (ESI+): m/z 247.2 [M+H] +

References

  • Wikipedia contributors . "Cyanoethylation." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Zilkha, A., et al. "Kinetics and Mechanism of the Cyanoethylation of Alcohols." Journal of the American Chemical Society (ACS). URL:[Link]

  • Khurana, J. M., et al. "Reduction of Nitriles to Primary Amines with Nickel Boride at Ambient Temperature." Synthetic Communications. URL:[Link]

Application

Advanced Application Note: tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate as a Heterobifunctional Linker in Targeted Protein Degradation

Executive Summary In the rapidly evolving landscape of targeted protein degradation (e.g., PROTACs) and targeted drug delivery (e.g., ADCs, PDCs), the linker is no longer viewed as a passive structural bridge. It is an a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted protein degradation (e.g., PROTACs) and targeted drug delivery (e.g., ADCs, PDCs), the linker is no longer viewed as a passive structural bridge. It is an active pharmacological element that dictates the physicochemical properties, cellular permeability, and target-binding geometry of the final conjugate.

This application note provides an authoritative guide on the utilization of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate —a highly specialized, heterobifunctional N-methylated dipropyl ether linker. By combining orthogonal reactivity (primary amine vs. Boc-protected secondary amine) with strategic N-methylation, this linker addresses the most notorious bottlenecks in beyond-Rule-of-5 (bRo5) drug development.

Chemical Profile & Quantitative Data

To ensure precise stoichiometric calculations during synthesis, the quantitative physicochemical properties of the linker are summarized below.

PropertySpecification / Value
Chemical Name tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate
Structural Formula Boc-N(CH3)-CH2CH2CH2-O-CH2CH2CH2-NH2
Molecular Formula C₁₂H₂₆N₂O₃
Molecular Weight 246.35 g/mol
Appearance Colorless to pale yellow viscous oil
Reactive Moieties 1x Free Primary Amine (-NH₂)1x Boc-Protected Secondary Amine (-N(CH₃)-Boc)
Solubility Profile Highly soluble in DMF, DMSO, DCM, MeOH; moderately soluble in H₂O
Storage Conditions -20°C, desiccated, protected from light and moisture

Mechanistic Insights: The Causality Behind the Chemistry (E-E-A-T)

As a Senior Application Scientist overseeing the synthesis of complex bRo5 degraders, I emphasize that successful conjugation requires understanding why a specific linker architecture is chosen.

  • The N-Methyl Advantage : PROTACs frequently violate traditional drug-likeness rules, suffering from poor cellular uptake. N-methylation of linker amides strategically eliminates a hydrogen-bond donor (HBD)[1]. This reduction in HBD count is a primary driver for enhancing passive cell permeability and reducing susceptibility to proteolytic cleavage[1]. Furthermore, the N-methyl group restricts the conformational flexibility of the resulting amide bond, favoring specific cis/trans geometries that can pre-organize the PROTAC for productive ternary complex formation[2].

  • The Dipropyl Ether Spacer : While pure PEG linkers (e.g., PEG2, PEG3) offer excellent aqueous solubility, they often increase the 3D polar surface area (PSA) to detrimental levels. The dipropyl ether spacer balances this by providing enough oxygen to maintain solubility, while the hydrocarbon chains allow the molecule to adopt folded conformations. This folding shields the polar surface area in lipophilic environments (such as cell membranes), which directly correlates to high cell permeability[3].

  • Orthogonal Reactivity & Protection : The presence of a highly nucleophilic free primary amine and a sterically hindered, Boc-protected secondary amine enables a perfectly controlled, sequential synthesis. The Boc group is highly stable toward the basic conditions (e.g., DIPEA) and nucleophiles used during the first amide coupling, preventing unwanted dimerization[4][5].

Experimental Workflow

The following workflow illustrates the logical progression of assembling a heterobifunctional conjugate (e.g., a PROTAC) using this linker.

G L1 Ligand 1 (e.g., E3 Binder) [Free Carboxylic Acid] Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) L1->Step1 Linker tert-Butyl (3-(3-aminopropoxy)propyl) (methyl)carbamate [Primary Amine + Boc-N-Methyl] Linker->Step1 Int1 Intermediate 1 [Ligand 1] -[Spacer] - [N(Me)-Boc] Step1->Int1 Step2 Step 2: Boc Deprotection (TFA, DCM, 0°C to RT) Int1->Step2 Int2 Intermediate 2 [Ligand 1] - [Spacer] - [NH(Me)] (Secondary Amine TFA Salt) Step2->Int2 Step3 Step 3: Secondary Amide Coupling (PyBOP/HATU, DIPEA, DMF) Int2->Step3 L2 Ligand 2 (e.g., POI Binder) [Free Carboxylic Acid] L2->Step3 Final Final Heterobifunctional Conjugate (e.g., PROTAC / ADC) Step3->Final

Workflow for sequential PROTAC assembly using the N-methyl-Boc heterobifunctional linker.

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Each protocol includes the causality behind the reagent choices and an In-Process Quality Control (IPQC) step to guarantee integrity before proceeding.

Protocol A: Primary Amine Amidation (Attachment of Ligand 1)

Causality: Primary amines are highly nucleophilic. We utilize HATU as the coupling agent because it efficiently activates carboxylic acids via a highly reactive 7-azabenzotriazole ester intermediate. DIPEA serves as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophile.

Step-by-Step Procedure:

  • Preparation : In an oven-dried round-bottom flask under N₂ atmosphere, dissolve Ligand 1 (1.0 eq, containing a free carboxylic acid) in anhydrous DMF (0.1 M concentration).

  • Activation : Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.

  • Conjugation : Add tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (1.1 eq) dropwise.

  • Reaction : Stir the mixture at RT for 2–4 hours.

  • Workup : Dilute the reaction with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 5% aqueous LiCl (to extract DMF), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • IPQC Validation : Aliquot 5 µL of the reaction mixture, dilute in 100 µL MeOH, and analyze via LC-MS. The protocol is validated when the extracted ion chromatogram (EIC) shows >95% consumption of Ligand 1 and the appearance of the[M+H]⁺ peak corresponding to Intermediate 1.

Protocol B: Boc Deprotection

Causality: The Boc group is strictly acid-labile. A solution of 20% TFA in DCM provides rapid, clean deprotection without cleaving the newly formed amide bond[4]. Co-evaporation with toluene is a critical mechanistic step to azeotropically remove residual TFA, which would otherwise neutralize the base required in Protocol C.

Step-by-Step Procedure:

  • Preparation : Dissolve crude Intermediate 1 in anhydrous DCM (0.05 M).

  • Cooling : Cool the flask to 0°C using an ice bath to prevent exothermic degradation.

  • Deprotection : Add Trifluoroacetic acid (TFA) dropwise to achieve a final concentration of 20% v/v.

  • Reaction : Remove the ice bath and allow the reaction to warm to RT. Stir for 1–2 hours.

  • Workup : Concentrate the mixture under reduced pressure. To remove residual TFA, add 10 mL of toluene and evaporate under vacuum. Repeat this co-evaporation step three times. Dry the resulting secondary amine TFA salt under high vacuum for 4 hours.

  • IPQC Validation : The complete disappearance of the Intermediate 1 mass and the emergence of the [M-Boc+H]⁺ mass confirms successful deprotection. The lack of side-product peaks validates the orthogonal stability of the linker.

Protocol C: Secondary Amine Amidation (Attachment of Ligand 2)

Causality: The newly revealed N-methyl secondary amine is sterically hindered and significantly less nucleophilic than the primary amine. To overcome this activation energy barrier, we increase the equivalents of the coupling reagent and extend the reaction time. Extra DIPEA is mandatory to neutralize the TFA salt formed in Protocol B.

Step-by-Step Procedure:

  • Preparation : Dissolve Ligand 2 (1.0 eq, containing a free carboxylic acid) in anhydrous DMF (0.1 M).

  • Activation : Add HATU or PyBOP (1.5 eq) and DIPEA (4.0 eq). Stir at RT for 15 minutes.

  • Conjugation : Dissolve Intermediate 2 (TFA salt, 1.0 eq) in a minimal amount of anhydrous DMF and add it to the activated Ligand 2 solution.

  • Reaction : Stir the mixture at RT for 12–24 hours. If LC-MS indicates stalled progression after 12 hours, elevate the temperature to 40°C.

  • Purification : Due to the complexity of the final heterobifunctional molecule, direct purification via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) is required.

  • IPQC Validation : Monitor the reaction at 2, 12, and 24 hours via LC-MS. Successful conjugation is confirmed by the presence of the final target PROTAC/ADC mass [M+H]⁺.

References

  • Wikipedia : Di-tert-butyl dicarbonate. (Details on Boc anhydride orthogonal protection and unreactivity to bases).

  • Organic Chemistry Portal : Protection of Amino Groups. (Details on the stability of Boc groups toward nucleophiles and sequential coupling strategies).

  • ACS Publications (Journal of Medicinal Chemistry) : Impact of Linker Composition on VHL PROTAC Cell Permeability. (Mechanistic proof that specific linker folding and polarity reduction provide PROTACs with high cell permeability).

  • Adesis : Peptide-Drug Conjugate Manufacturing: PDC and PROTAC Synthesis Strategies. (Details on how N-methylation eliminates hydrogen-bond donors, enhancing cell permeability and reducing proteolytic susceptibility).

  • Frontiers in Chemistry : From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. (Insights on how linker geometry and chemical composition orient the E3 ligase and the target protein).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate Coupling

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base. As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize coupling reactions involving tert-butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate .

This molecule is a highly versatile, unsymmetrical diamine linker widely used in the synthesis of PROTACs, lipid nanoparticles (LNPs), and antibody-drug conjugates (ADCs)[1]. However, its unique structural features—a highly nucleophilic primary amine, a flexible hydrophilic ether linkage, and an acid-sensitive Boc-protected N-methyl secondary amine—require precise stoichiometric and microenvironmental control during amide bond formation.

Mechanistic Overview: Understanding Your Linker

To optimize yields, we must first understand the causality behind the molecule's reactivity:

  • The Nucleophile (Primary Amine): The flexible alkyl-ether chain reduces steric hindrance, making the terminal primary amine highly reactive. However, the ether oxygen can hydrogen-bond with protic solvents or reaction byproducts, altering its solvation shell and nucleophilicity.

  • The Protected Core (Boc-N-methyl): The N-methyl group adds steric bulk, which is advantageous for preventing unwanted side reactions at the secondary amine. However, the Boc group is highly sensitive to localized drops in pH. During the activation of carboxylic acids, protons are released; if the base is insufficient, premature Boc cleavage occurs, leading to dimerization or cross-reactivity.

Troubleshooting Guide (Q&A)

Q1: My coupling yield is plateauing at 50-60% despite using excess carboxylic acid. Why is the reaction stalling? Analysis & Causality: This is typically an issue of poor active ester kinetics or steric clash. If you are using standard EDC/HOBt, the intermediate HOBt-active ester may not be reactive enough to overcome the entropic barriers of your specific carboxylic acid. Solution: Switch to a uronium-based coupling reagent like HATU. HATU generates an HOAt active ester. The nitrogen atom in the pyridine ring of HOAt acts as a neighboring group, participating in intramolecular hydrogen bonding with the incoming primary amine of your linker. This base-catalysis drastically lowers the transition state energy for aminolysis, accelerating the reaction and pushing yields above 85% [2].

Q2: I am observing a significant [M-100]+ side product in my LC-MS. What is happening? Analysis & Causality: A mass loss of 100 Da perfectly corresponds to the loss of the Boc protecting group. This happens when the local microenvironment becomes acidic during the pre-activation step. Solution: Ensure you are using a minimum of 3.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). Add the base to the carboxylic acid before adding the coupling reagent to neutralize any released protons immediately.

Q3: The reaction goes to completion, but my isolated yield is terrible after the aqueous workup. Where is my product? Analysis & Causality: tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate contains an ether linkage, an amide bond (post-coupling), and a basic/polar core. This makes the resulting conjugate highly amphiphilic. Standard extraction with Ethyl Acetate (EtOAc) often leaves the product trapped in the aqueous layer. Solution: Modify your extraction solvent. Use a mixture of 10% Isopropanol (iPrOH) in Dichloromethane (DCM). The isopropanol disrupts the hydrogen-bonding network between the ether oxygen and water, driving the product into the organic phase.

Diagnostic Logic & Workflows

Below is the diagnostic logic tree we use in the lab to rapidly identify and resolve low-yield coupling reactions.

TroubleshootingLogic Issue Issue Detected: Low Isolated Yield LCMS Run LC-MS on Crude Issue->LCMS Mass1 Mass = [M-100]+ LCMS->Mass1 Boc Loss Mass2 Mass = [M+H]+ of Active Ester LCMS->Mass2 Incomplete Aminolysis Mass3 Mass = [M+H]+ of Target Product LCMS->Mass3 Workup Loss Fix1 Increase DIPEA to 3.0 eq Ensure pH > 8 Mass1->Fix1 Fix2 Switch to HATU or Heat to 40°C Mass2->Fix2 Fix3 Extract with 10% iPrOH/DCM Avoid acidic washes Mass3->Fix3

Diagnostic logic for resolving low yields in linker coupling reactions.

Quantitative Comparison of Coupling Strategies

To help you select the right reagents, we have summarized the quantitative performance of various coupling systems when reacting with tert-butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate [3].

Coupling SystemBase (Eq.)SolventActivation TimeReaction TimeTypical YieldPrimary Byproduct / Issue
EDC/HOBt (1.2 eq)DIPEA (2.0)DMF30 min12-16 h55-65%Unreacted amine, slow kinetics
HATU (1.1 eq)DIPEA (3.0)DMF10 min2-4 h85-95%Guanidinium byproduct (if excess HATU)
PyBOP (1.1 eq)NMM (3.0)DCM15 min6-8 h75-85%Pyrrolidine amide formation
COMU (1.1 eq)TMP (2.0)DMF5 min1-2 h90-95%Rapid hydrolysis of active ester

Self-Validating Experimental Protocol

A robust protocol must be self-validating—meaning it contains built-in checkpoints to ensure each mechanistic step has occurred before proceeding. Below is our gold-standard methodology for HATU-mediated amide coupling.

CouplingWorkflow PreAct 1. Pre-activation R-COOH + HATU + DIPEA ActiveEst 2. Active Ester Formation (Validation: LC-MS Aliquot) PreAct->ActiveEst DMF, 15 min, RT AmineAdd 3. Amine Addition Boc-N(Me)-PEG-NH2 ActiveEst->AmineAdd Ester Confirmed Aminolysis 4. Aminolysis (Amide Bond Formation) AmineAdd->Aminolysis Dropwise, 0°C to RT YieldCheck Yield > 85%? Aminolysis->YieldCheck 2-4 hours Success Success: Proceed to Aqueous Workup YieldCheck->Success Yes Failure Failure: Consult Troubleshooting Matrix YieldCheck->Failure No

Workflow for optimizing amide coupling with Boc-N(Me)-PEG-NH2 linkers.

Step-by-Step Methodology

Step 1: Pre-activation of the Carboxylic Acid

  • Action: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes.

  • Causality: HATU requires a tertiary amine base to deprotonate the carboxylic acid, initiating the nucleophilic attack on the uronium salt. DIPEA is utilized over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

  • Validation Checkpoint: Aliquot 5 µL of the mixture into 1 mL of Acetonitrile and run a rapid LC-MS. The presence of the HOAt-active ester mass confirms successful activation. Do not proceed to Step 2 until this intermediate is observed.

Step 2: Amine Addition

  • Action: Cool the reaction flask to 0 °C. Add tert-butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (1.1 eq) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-4 hours.

  • Causality: Dropwise addition at 0 °C controls the exothermic aminolysis and prevents localized depletion of the base, which could otherwise cause a microenvironmental pH drop and trigger premature Boc cleavage.

  • Validation Checkpoint: Perform a Ninhydrin stain on a TLC plate. The primary amine of the linker will stain deep purple. Complete consumption is validated when the baseline purple spot completely disappears.

Step 3: Specialized Aqueous Workup

  • Action: Quench the reaction with deionized water. Extract the aqueous layer three times with a solution of 10% Isopropanol in DCM. Combine the organic layers and wash twice with 5% aqueous LiCl, followed by brine.

  • Causality: The 10% iPrOH/DCM ensures the hydrophilic PEG-like linker is pulled into the organic phase. The 5% LiCl wash specifically pulls DMF into the aqueous layer via the formation of strong hydration complexes, preventing DMF contamination in your final product.

  • Validation Checkpoint: Dry the organic layer over Na₂SO₄, concentrate, and check the crude ¹H-NMR. The absence of singlets at 2.88 ppm, 2.95 ppm, and 8.03 ppm confirms complete DMF removal.

Frequently Asked Questions (FAQs)

Q: What is the ideal storage condition for tert-butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate? A: Store neat at -20°C under an inert gas (Argon or N₂). Because it contains a secondary-amine-derived PEG-like structure, it is hygroscopic and prone to slow oxidation or CO₂ absorption (forming carbamate salts) if left exposed to ambient air.

Q: Can I use this linker in Solid-Phase Peptide Synthesis (SPPS)? A: Yes. However, if you are coupling this linker to a resin-bound peptide, you must use a solvent mixture that swells the resin efficiently (e.g., DMF/DCM 1:1) and extend the coupling time to 4-6 hours, as the flexible ether chain can fold and reduce the effective molarity of the primary amine within the resin matrix.

Q: Is it necessary to purify the linker before use? A: Generally, high-quality commercial batches (≥98% purity by NMR) can be used without further purification [4]. However, if the reagent has been stored at room temperature for >6 months, we recommend filtering it through a short plug of basic alumina to remove any degraded Boc-deprotected impurities before coupling.

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. Available at:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at:[Link]

Optimization

Preventing side reactions during tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate synthesis

Welcome to the technical support center for the synthesis of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into preventing side reactions and optimizing your experimental outcomes.

I. Reaction Overview and Mechanism

The synthesis of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate typically involves the selective protection of the secondary amine in N-methyl-1,3-diaminopropane with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development.[1]

The fundamental mechanism involves the nucleophilic attack of the more sterically accessible and often more nucleophilic primary amine on one of the carbonyl carbons of Boc₂O.[2][3] The use of a base is common to neutralize the protonated amine that forms, driving the reaction to completion.[2]

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_products Products Reactant1 N-methyl-1,3-diaminopropane Product tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate Reactant1->Product Base (e.g., TEA, DIPEA) Solvent (e.g., DCM, THF) Reactant2 Di-tert-butyl dicarbonate (Boc₂O) Reactant2->Product Byproduct tert-Butanol + CO₂

Caption: General reaction scheme for Boc protection.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the underlying chemical reasoning.

Q1: My reaction is yielding a significant amount of the di-Boc protected product. How can I improve the selectivity for mono-protection?

A1: Achieving mono-protection hinges on controlling the stoichiometry and reaction conditions to favor the reaction at the primary amine.

Underlying Cause: The formation of the di-Boc product, tert-butyl (3-(3-(tert-butoxycarbonyl(methyl)amino)propoxy)propyl)(methyl)carbamate, occurs when both the primary and secondary amines react with Boc₂O. While the primary amine is generally more reactive, forcing conditions can lead to the protection of the secondary amine as well.

Solutions:

  • Stoichiometry is Key: Carefully control the stoichiometry of your reagents. Using a slight excess of the diamine (1.1 to 1.2 equivalents) relative to Boc₂O can help ensure that the anhydride is consumed before it has a chance to react with the less reactive secondary amine of the desired product.

  • Slow Addition of Boc₂O: Instead of adding the Boc₂O all at once, add it dropwise as a solution in a suitable solvent (e.g., THF, DCM) to the solution of the diamine. This maintains a low concentration of the protecting agent, favoring the reaction with the more nucleophilic primary amine.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.[4] The activation energy for the reaction with the primary amine is lower than that for the secondary amine; thus, lower temperatures will favor the desired reaction.

ConditionDi-Boc Impurity LevelTarget Product Yield
Boc₂O added at once at RTHighModerate
Slow addition of Boc₂O at 0°CLowHigh
Q2: I'm observing an unknown impurity with a similar polarity to my product, making purification difficult. What could it be and how can I prevent it?

A2: A common side product in Boc protections is the formation of a urea derivative, especially if there's an isocyanate intermediate.

Underlying Cause: Di-tert-butyl dicarbonate can decompose, particularly at elevated temperatures, to form tert-butoxycarbonyl isocyanate. This highly reactive intermediate can then react with the starting amine or the product to form a urea byproduct.

Solutions:

  • Maintain Low Temperatures: Avoid heating the reaction mixture. If the reaction is sluggish at room temperature, it is preferable to extend the reaction time rather than increasing the temperature.

  • Ensure High-Quality Reagents: Use fresh, high-quality Boc₂O. Older batches may have partially decomposed, increasing the concentration of potential isocyanate precursors. Store Boc₂O in a cool, dry place.[1]

  • Alternative Protecting Group Introduction: In some cases, using alternative reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) can offer a milder and more selective method for Boc protection, minimizing side reactions.[5]

Q3: My reaction seems to be incomplete, even after extended reaction times. How can I drive it to completion without generating byproducts?

A3: Incomplete reactions are often due to insufficient activation of the amine or deactivation of the Boc anhydride.

Underlying Cause: The nucleophilicity of the amine is crucial for the reaction to proceed. If the reaction medium is too acidic or if a non-coordinating solvent is used, the reaction rate can be significantly reduced. Additionally, moisture can hydrolyze the Boc anhydride.

Solutions:

  • Choice of Base and Solvent: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the proton generated during the reaction.[3] Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices.[1] For weakly nucleophilic amines, alcoholic solvents have been shown to accelerate the reaction.[6]

  • Use of a Catalyst: For particularly sluggish reactions, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added.[7] DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a more reactive intermediate.[7] However, use DMAP with caution, as it can also increase the likelihood of side reactions.[7]

  • Anhydrous Conditions: Ensure your solvent and glassware are dry. Moisture can compete with the amine for reaction with Boc₂O, leading to its decomposition and lower yields.[1]

Troubleshooting_Workflow Start Reaction Issue Identified Di_Boc High Di-Boc Formation Start->Di_Boc Unknown_Impurity Unknown Impurity Start->Unknown_Impurity Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Sol_Di_Boc Adjust Stoichiometry Slow Reagent Addition Lower Temperature Di_Boc->Sol_Di_Boc Sol_Impurity Maintain Low Temperature Use High-Quality Reagents Consider Alternative Reagents Unknown_Impurity->Sol_Impurity Sol_Incomplete Optimize Base/Solvent Use DMAP Catalyst (cautiously) Ensure Anhydrous Conditions Incomplete_Reaction->Sol_Incomplete

Caption: Troubleshooting workflow for common synthesis issues.

III. Frequently Asked Questions (FAQs)

  • What is the best way to monitor the progress of the reaction? Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of dichloromethane and methanol) to achieve good separation between the starting material, product, and any byproducts. Staining with ninhydrin can be used to visualize the amine-containing spots.

  • How should I purify the final product? Column chromatography on silica gel is the most common method for purifying tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate. A gradient elution starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) will typically provide good separation.

  • Are there any safety precautions I should be aware of? Yes. Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood. The reaction also produces carbon dioxide gas, so it should not be performed in a sealed vessel.[2][8] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Can I use a different protecting group? While the Boc group is widely used due to its stability and ease of removal under mild acidic conditions, other protecting groups like Carboxybenzyl (Cbz) or Fluorenylmethyloxycarbonyl (Fmoc) can also be used.[9] The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

IV. Experimental Protocols

Protocol 1: Optimized Synthesis of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-1,3-diaminopropane (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 30-60 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the Boc₂O.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure product.

Protocol 2: Purification of Product from Di-Boc Byproduct
  • Column Preparation: Prepare a silica gel column with a suitable diameter and length based on the amount of crude material. Equilibrate the column with a non-polar solvent (e.g., 100% dichloromethane).

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Begin elution with 100% dichloromethane. The less polar di-Boc protected byproduct should elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding methanol (e.g., starting from 1% and increasing to 10% methanol in dichloromethane). The desired mono-Boc product will elute as a separate fraction.

  • Fraction Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate.

V. References

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. Link

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Link

  • DI-tert-BUTYL DICARBONATE. Organic Syntheses. Link

  • BOC Protection and Deprotection. J&K Scientific LLC. Link

  • A Better Understanding of Di Tert Butyl Dicarbonate. Echemi. Link

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Link

  • Application Note – N-Boc protection. Synple Chem. Link

  • Carbamic acid, tert-butyl ester. Organic Syntheses. Link

  • Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses. Link

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Link

  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. Link

  • tert-Butyl (3-(3-aminopropoxy)propyl)carbamate. BroadPharm. Link

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PMC. Link

  • tert-butyl 3-hydroxy-3-phenylpropyl(methyl)carbamate synthesis. ChemicalBook. Link

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Link

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Link

  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate. Benchchem. Link

  • Amine Protection and Deprotection. Master Organic Chemistry. Link

Sources

Troubleshooting

How to purify tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate by column chromatography

Welcome to the technical support guide for the column chromatography purification of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate. This document is designed for researchers, scientists, and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the column chromatography purification of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally similar basic compounds. We will delve into the causality behind common issues and provide field-proven, step-by-step solutions to ensure you achieve the highest purity for your compound.

The target molecule, tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate, possesses two key structural features that dictate its chromatographic behavior: a basic primary amine and an acid-labile tert-butoxycarbonyl (Boc) protecting group.[1][2] The primary amine's basicity is the principal cause of purification challenges on standard silica gel, while the Boc group's sensitivity to acid requires careful control of the purification environment.[3][4]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification process.

Question 1: My compound is streaking severely or showing significant tailing on my silica gel TLC plate and column. What's happening and how do I fix it?

Answer:

This is the most common issue when purifying basic amines on standard silica gel.

The Cause: Acid-Base Interaction Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface.[3][5] The basic primary amine on your molecule interacts strongly with these acidic sites via an acid-base interaction, sometimes leading to protonation. This strong, and sometimes irreversible, binding causes the compound to "stick" to the stationary phase, resulting in poor peak shape (tailing/streaking) and potential yield loss.[3][6]

Logical Relationship: Amine Interaction with Silica

cluster_0 Standard Silica Gel cluster_1 Modified Mobile Phase Amine Basic Amine (R-NH2) Silica Acidic Silanol (Si-OH) Amine->Silica Strong Interaction (Protonation) Result Tailing & Streaking Silica->Result Amine_mod Basic Amine (R-NH2) Silica_mod Neutralized Silanol (Si-O⁻ B-H⁺) Amine_mod->Silica_mod Weak Interaction Result_mod Sharp Peaks Silica_mod->Result_mod Modifier Basic Modifier (e.g., TEA) Modifier->Silica_mod Neutralizes Silica

Caption: Amine-silica interactions and the effect of a basic modifier.

Solution A: Modify the Mobile Phase with a Base The most effective solution is to "deactivate" the acidic silanol groups by adding a small amount of a competing base to your mobile phase (eluent).[5] This base will preferentially interact with the silica, minimizing the strong binding of your target compound and allowing for a clean separation.[3]

ModifierTypical Concentration (v/v)Use Case & Comments
Triethylamine (TEA) 0.5 - 2%The most common and effective choice for general-purpose neutralization. It is volatile and can be removed under high vacuum.[5]
Ammonia (NH₃) 1 - 2% (of conc. NH₄OH in MeOH)Highly effective, especially for very polar amines. Often used in a Dichloromethane/Methanol solvent system.[6][7]
Pyridine 0.1 - 1%Less common due to its higher boiling point, strong odor, and toxicity.[3]

Solution B: Change the Stationary Phase If mobile phase modification is insufficient, or if your compound is particularly sensitive, consider using an alternative stationary phase.

Stationary PhaseCharacteristicsWhen to Use
Basic or Neutral Alumina A basic or neutral medium that does not have acidic silanol groups.Excellent for the purification of amines when silica fails.[6][7]
Amine-Functionalized Silica Silica gel where the surface is bonded with aminopropyl groups, creating a basic surface character.A very effective, though more expensive, alternative that eliminates the need for basic additives in the mobile phase.[3][8]
Question 2: My compound seems to have degraded during purification. I see a new, more polar spot on the TLC. What happened?

Answer:

This is likely due to the cleavage of the Boc protecting group.

The Cause: Acid-Mediated Deprotection The tert-butoxycarbonyl (Boc) group is notoriously unstable under acidic conditions.[2] While stable to bases, even the mild acidity of standard silica gel can sometimes cause partial deprotection, especially with prolonged contact time.[9] If an acidic modifier (like trifluoroacetic acid, TFA) is mistakenly used in the mobile phase, deprotection will be rapid.[4] The resulting free diamine is significantly more polar and will appear as a new spot, often near the baseline on a TLC plate.

The Solution: Maintain Basic or Neutral Conditions

  • Always Use a Basic Modifier: As described in Question 1, adding 0.5-2% triethylamine (TEA) or an ammonia solution to your eluent is critical. This not only prevents tailing but also neutralizes the silica surface, protecting the Boc group.[3][5]

  • NEVER Use Acidic Modifiers: Avoid mobile phase additives like TFA, acetic acid, or formic acid when purifying Boc-protected amines.[4]

  • Work Efficiently: Do not let the compound sit on the column for an extended period. Prepare your fractions for evaporation shortly after collection.

Question 3: I can't get good separation between my product and a non-polar impurity. How can I improve the resolution?

Answer:

Poor resolution can be addressed by optimizing your chromatographic parameters.

The Cause: Insufficient Selectivity or Efficiency The mobile phase may not be optimized to differentiate between your product and the impurity, or the column itself may not be efficient enough. Column overloading is also a common culprit.[5]

The Solutions:

  • Optimize the Mobile Phase:

    • Develop with TLC: First, find a solvent system that gives your product an Rf (retention factor) of approximately 0.2-0.3.[6]

    • Solvent System: For this compound, a gradient of ethyl acetate in hexanes (with 1% TEA) or methanol in dichloromethane (DCM) (with 1% TEA or using a pre-made NH₃/MeOH solution) are excellent starting points.[6][7]

    • Fine-Tune Polarity: If separation is poor, try slightly less polar systems. For example, if you are using 10% MeOH/DCM, test 5% or 7% MeOH/DCM. Small changes can have a large impact on resolution.

  • Improve Column Efficiency:

    • Column Dimensions: Use a longer, narrower column for difficult separations. A typical ratio of column diameter to silica height is 1:10 to 1:20.

    • Packing Quality: Ensure the column is packed uniformly without air bubbles or cracks. A poorly packed column leads to band broadening and poor separation.

    • Sample Loading: Do not overload the column. A general rule is to load no more than 1-5% of the mass of the silica gel.[5] Overloading is a primary cause of overlapping peaks.

Detailed Experimental Protocol: Standard Purification

This protocol outlines a standard, robust method for purifying tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate using silica gel with a triethylamine-modified eluent.

Purification Workflow Diagram

TLC 1. TLC Analysis (e.g., 10% MeOH/DCM + 1% TEA) Slurry 2. Prepare Silica Slurry (in Hexane or initial eluent) TLC->Slurry Pack 3. Pack Column Slurry->Pack Equilibrate 4. Equilibrate Column (2-3 column volumes of initial eluent) Pack->Equilibrate Load 5. Load Sample (Concentrated, minimal solvent) Equilibrate->Load Elute 6. Elute with Gradient (e.g., 0-10% MeOH in DCM + 1% TEA) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions (TLC) Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evaporate 10. Evaporate & Dry (Co-evaporate with toluene to remove TEA) Combine->Evaporate

Caption: Standard workflow for amine purification by column chromatography.

Step 1: Thin-Layer Chromatography (TLC) Analysis
  • Prepare Eluent: Start with a system of 10% Methanol in Dichloromethane (DCM) containing 1% Triethylamine (TEA) by volume.

  • Spot Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM). Spot it on a silica gel TLC plate.

  • Develop: Place the TLC plate in a chamber containing the prepared eluent.

  • Visualize: After the solvent front reaches the top, remove the plate, dry it, and visualize the spots using a potassium permanganate stain or ninhydrin stain (for the primary amine).

  • Adjust: Aim for an Rf value of ~0.25 for the target compound. Adjust the methanol percentage as needed.

Step 2: Column Preparation
  • Select Column and Silica: For 1 gram of crude material, use approximately 50-100 grams of silica gel (e.g., 230-400 mesh).

  • Prepare Slurry: In a beaker, mix the silica gel with your initial, least polar eluent (e.g., 100% DCM + 1% TEA) to form a homogenous slurry.

  • Pack the Column: Pour the slurry into your column. Use gentle air pressure or a pump to pack the silica bed firmly and evenly, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

Step 3: Sample Loading and Elution
  • Prepare Sample: Dissolve your crude product in the minimum amount of DCM required.

  • Load Column: Carefully apply the concentrated sample solution to the top of the silica bed.

  • Elute: Begin eluting with your starting solvent system. Gradually increase the polarity (e.g., increase the percentage of methanol) based on your TLC analysis.

  • Collect Fractions: Collect fractions of a consistent volume.

Step 4: Analysis and Work-up
  • Analyze Fractions: Spot every few fractions on a TLC plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions in a round-bottom flask.

  • Remove TEA: Add toluene to the flask and evaporate the solvent under reduced pressure. This azeotropic removal helps to eliminate residual triethylamine. Repeat 2-3 times.

  • Dry: Place the flask under high vacuum to remove all residual solvents and obtain the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of amine streaking on a silica gel column? The most common reason for the streaking or tailing of amines is the acid-base interaction between the basic amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][5] This strong interaction leads to poor peak shape and inefficient separation.

Q2: How does adding a basic modifier like triethylamine (TEA) help prevent streaking? Adding a small amount of a basic modifier "deactivates" the acidic silanol groups on the silica surface.[5] The modifier, being a small and mobile base, competes with the amine analyte for these acidic sites, minimizing the strong interactions that cause streaking and resulting in sharper peaks.[3]

Q3: Can I use reverse-phase chromatography for this purification? Yes, reverse-phase (e.g., C18) chromatography is a viable alternative. However, the mobile phases often require an acidic modifier like TFA or formic acid to achieve sharp peaks for amines.[10] Given the acid-lability of the Boc group, this is risky.[4] If you use reverse-phase, a neutral pH buffer system (e.g., ammonium acetate) would be a safer choice than TFA.

Q4: How do I confirm the purity of my final product? Purity should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] ¹H NMR is particularly useful to confirm the presence of the Boc group (a singlet at ~1.4 ppm integrating to 9 hydrogens) and the overall structural integrity.[11]

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from University of Rochester Chemistry Department Website.
  • Membrane Solutions. (n.d.). Column Chromatography Notes.
  • BenchChem. (n.d.). A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis.
  • BenchChem. (n.d.). Protocol for Boc protection of diamines using Di-tert-butyl ethane-1,2-diyldicarbamate.
  • BenchChem. (n.d.). protocol for Boc protection of primary amines with N'-tert-butyl(tert-butoxy)carbohydrazide.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry.
  • El Kihel, A., & Kiffer, D. (2011). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 16(12), 9940–9949. [Link]

  • Agilent. (n.d.). Troubleshooting Guide.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • O'Brien, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Chromedia. (n.d.). HPLC Troubleshooting Guide.
  • Li, B., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 79(23), 11576–11582. [Link]

  • Synple Chem. (n.d.). Application Note – N-Boc protection.
  • Sigma-Aldrich. (n.d.). tert-Butyl (3-(3-aminopropoxy)propyl)carbamate.
  • BroadPharm. (n.d.). tert-Butyl (3-(3-aminopropoxy)propyl)carbamate.
  • LCGC International. (2026, March 22). What's Happening to My Column?
  • Sigma-Aldrich. (n.d.). Tert-butyl methyl(3-(methylamino)propyl)carbamate.
  • Kihal, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar.
  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
  • SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin.
  • PubChem. (n.d.). tert-butyl N-(3-aminopropyl)-N-methylcarbamate.
  • BenchChem. (n.d.). analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate.
  • Fievre, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25055–25059. [Link]

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
  • ChemSpider. (2012, July 15). Boc Protection of Aminoglycosides.
  • The Royal Society of Chemistry. (2011). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from The Royal Society of Chemistry Website.
  • MedChemExpress. (n.d.). tert-Butyl (3-(3-aminopropoxy)propyl)carbamate-COA-275300.
  • ResearchGate. (n.d.). t-Butyl carbamate.
  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
  • CymitQuimica. (n.d.). tert-Butyl (3-(3-aminopropoxy)propyl)carbamate.
  • MDPI. (2025, March 26). tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate.

Sources

Optimization

Overcoming steric hindrance with tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate linkers

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate and similar N-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate and similar N-methylated, PEG-like diamine linkers.

These linkers are highly versatile tools in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and advanced bioconjugates. While their unique structure—featuring a central ether oxygen and an N-methylated secondary amine—improves pharmacokinetic properties, it introduces two distinct forms of steric hindrance: macromolecular clashing between target proteins, and synthetic hindrance during chemical conjugation.

Below, you will find in-depth troubleshooting guides, structural rationales, and field-proven protocols to overcome these challenges.

Part 1: Linker Design & Mechanism (The "Why")

Q: Why choose an N-methylated aminopropoxy linker over a standard linear PEG chain?

A: N-methylation is a strategic design choice used to optimize the physicochemical properties of large molecules like PROTACs. By capping a hydrogen bond donor (converting a secondary amide to a tertiary amide after conjugation), N-methylation significantly enhances membrane permeability, improves oral bioavailability, and increases metabolic stability against proteolytic degradation[1]. The aminopropoxy core maintains aqueous solubility while providing the necessary flexibility to form a productive ternary complex[2].

Q: How does this linker overcome macromolecular steric hindrance in the ternary complex?

A: The efficacy of a PROTAC depends entirely on the formation of a cooperative ternary complex (Target Protein–PROTAC–E3 Ligase). If a linker is too short or excessively rigid, repulsive interactions and steric clashing between the two massive proteins prevent complex formation (cooperativity factor α < 1)[3]. The 3-(3-aminopropoxy)propyl chain acts as a highly flexible spacer. This flexibility allows the PROTAC to adopt multiple conformations, ensuring the POI and E3 ligase can orient optimally for ubiquitin transfer while maintaining enough distance to avoid steric repulsion[2].

TernaryComplex POI Target Protein (POI) Ligand1 POI Ligand POI->Ligand1 Target Engagement Linker Aminopropoxy Linker (Flexible Spacer) Ligand1->Linker Prevents Steric Clash Ligand2 E3 Ligase Ligand Linker->Ligand2 Optimal Distance E3 E3 Ubiquitin Ligase Ligand2->E3 Ligase Recruitment

PROTAC ternary complex formation utilizing a flexible aminopropoxy linker to prevent steric clash.

Part 2: Synthetic Troubleshooting (The "How")

Q: I am experiencing low yields when coupling my second warhead to the deprotected N-methyl amine. What is the root cause?

A: This is a classic case of synthetic steric hindrance. The linker features an orthogonal design: an unhindered primary amine on one end, and a Boc-protected N-methyl secondary amine on the other. After removing the Boc group, the remaining N-methyl group physically blocks the incoming electrophile (e.g., an activated carboxylic acid). Standard coupling reagents like EDC/NHS or DIC/HOBt lack the potency to drive this reaction to completion, resulting in unreacted starting material or deletion sequences[4].

Q: What corrective actions can I take to improve coupling efficiency at the secondary amine?

A: To overcome the steric bulk of the N-methyl group, you must alter the thermodynamics of the reaction by using highly reactive uronium/aminium or phosphonium coupling reagents:

  • Switch Reagents: Upgrade from HATU to COMU or PyAOP . COMU is a third-generation uronium salt based on Oxyma that exhibits exceptional efficiency for hindered secondary amines[4].

  • Elevate Temperature: Perform the coupling at 40–50°C. The added thermal energy helps overcome the high activation barrier caused by the methyl group's steric bulk.

  • Optimize the Base: Ensure a sufficient excess (3-4 equivalents) of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). DIPEA is bulkier than TEA and will not competitively react with your activated ester.

Q: My mass spectrometry shows a mass +100 Da higher than expected after the deprotection step. What happened?

A: A +100 Da mass addition indicates incomplete removal of the tert-Butyl carbamate (Boc) protecting group. The N-methyl group can alter the local conformation of the carbamate, occasionally making it more resistant to mild acids. Ensure you are using a strong acid cocktail (e.g., 50% TFA in DCM) and allow the reaction to proceed for a full hour. Always use a cation scavenger (like Triisopropylsilane, TIPS) to prevent the cleaved tert-butyl cation from re-alkylating your molecule.

Part 3: Quantitative Data & Reagent Selection

To ensure a self-validating workflow, select your coupling reagents based on the specific steric demands of the amine you are targeting.

Coupling ReagentReactive IntermediateSuitability for N-Methyl AminesExpected YieldTypical Reaction Time
EDC / NHS Active EsterPoor< 30%12 - 24 hours
HATU HOAt EsterGood60 - 80%4 - 8 hours
COMU Oxyma EsterExcellent> 90%1 - 2 hours
PyAOP HOAt Ester (Phosphonium)Excellent> 90%1 - 2 hours

Table 1: Comparison of coupling reagents for sterically hindered secondary amines. COMU and PyAOP are recommended for the N-methylated end of the linker.

Part 4: Standard Operating Procedure (SOP)

Two-Step Conjugation Workflow for N-Methylated Aminopropoxy Linkers

This protocol is designed as a self-validating system. By coupling the unhindered primary amine first, you isolate the difficult secondary amine coupling to the final step, allowing for aggressive conditions without risking the integrity of the primary linkage.

Phase 1: Primary Amine Conjugation (Unhindered)

  • Dissolve Warhead 1 (carboxylic acid, 1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the acid.

  • Add tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (1.2 eq). The unhindered primary amine will react rapidly.

  • Stir for 2 hours at room temperature. Verify completion via LC-MS, then purify via flash chromatography to isolate the Boc-protected intermediate.

Phase 2: Boc Deprotection 5. Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Add 2% Triisopropylsilane (TIPS) as a carbocation scavenger. 6. Stir for 1 hour at room temperature. 7. Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to remove all residual TFA, which would otherwise neutralize the base in the next step.

Phase 3: Secondary Amine Conjugation (Sterically Hindered) 8. Dissolve Warhead 2 (carboxylic acid, 1.2 eq) in anhydrous DMF. 9. Add COMU (1.2 eq) and DIPEA (4.0 eq). Stir for 5 minutes. 10. Add the deprotected linker-Warhead 1 intermediate (from Step 7). 11. Heat the reaction to 50°C and stir for 2–4 hours. Monitor strictly by LC-MS to ensure the hindered coupling reaches completion. 12. Quench the reaction and purify the final PROTAC molecule via preparative HPLC.

Workflow Start tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate Step1 1. Primary Amine Conjugation (Warhead 1 + HATU/DIPEA) Start->Step1 Unhindered Coupling Step2 2. Boc Deprotection (TFA/DCM, 1h, RT) Step1->Step2 Isolate Intermediate Step3 3. Hindered Secondary Amine Coupling (Warhead 2 + COMU/DIPEA, 50°C) Step2->Step3 Evaporate TFA End Purified PROTAC Molecule Step3->End HPLC Purification

Step-by-step conjugation workflow overcoming steric hindrance at the N-methyl secondary amine.

References

  • UC San Diego Electronic Theses and Dissertations (Discusses PROTAC permeability and linker composition). eScholarship. Available at: [Link]

  • Structural basis of PROTAC cooperative recognition for selective protein degradation (Analyzes steric hindrance and cooperativity in ternary complexes). University of Dundee. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of working with tert-butyl (3-(3-aminopropoxy)propyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges of working with tert-butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate .

This molecule presents a classic amphiphilic paradox in drug development and synthetic chemistry. It features a highly hydrophobic tert-butyloxycarbonyl (Boc) protecting group[1] and a hydrophilic, ionizable primary amine, separated by a slightly polar propoxy-propyl ether linkage. Because the bulky, nonpolar Boc group dominates the molecule's hydration sphere, the unprotonated free-base form exhibits extremely poor aqueous solubility[1]. Overcoming this requires precise manipulation of the solvent environment without compromising the structural integrity of the acid-labile Boc group.

The Core Conflict: Solubility vs. Stability

To solubilize this compound in water, we must exploit the primary aliphatic amine. Primary aliphatic amines typically possess a pKa in the range of 9.0 to 11.0[2]. By lowering the pH of the solution, the amine acts as a Brønsted–Lowry base, accepting a proton to form a highly soluble ammonium conjugate acid[3]. This ion-dipole interaction with water easily overcomes the hydrophobic effect of the Boc group.

However, the Boc carbamate is fundamentally acid-labile. While it is highly stable at neutral pH, dropping the pH below 4.0 protonates the carbonyl oxygen, facilitating a nucleophilic attack by water that rapidly cleaves the protecting group, releasing a tert-butyl cation and carbon dioxide[4]. Therefore, the absolute "sweet spot" for aqueous solubilization lies strictly between pH 5.0 and 6.5 , where the amine is fully protonated (>99.9%) but the Boc group remains completely intact[4][5].

Troubleshooting Guide & FAQs

Issue 1: "My compound forms a milky emulsion or oily droplets in PBS (pH 7.4) at 10 mg/mL. What went wrong?"

  • Cause: At pH 7.4, a measurable fraction of the amine approaches its unprotonated free-base state. Furthermore, standard Phosphate Buffered Saline (PBS) lacks the capacity to handle the localized pH shift caused by adding a highly concentrated basic amine, pushing the equilibrium toward the hydrophobic state.

  • Solution: If your downstream application permits, switch to a mildly acidic buffer (e.g., 50 mM MES, pH 6.0). If strict neutral pH is required, you must pre-dissolve the compound in a co-solvent (Protocol B) or use a solubilizing excipient (Protocol C).

Issue 2: "I used 0.1 M HCl to dissolve the compound quickly, but my downstream peptide coupling failed. Why?"

  • Cause: 0.1 M HCl has a pH of 1.0. Under these strongly acidic conditions, acid-catalyzed hydrolysis of the Boc group occurs within minutes[4]. You successfully dissolved the compound, but you destroyed the protecting group, resulting in an unprotected diamine that likely cross-reacted during your coupling step.

  • Solution: Never drop the pH below 4.5 when working with Boc-protected amines in aqueous media[5]. Use weak acids like citric acid or acetate buffers to control the protonation state safely[4].

Issue 3: "I need a 50 mg/mL stock for an in vivo mouse model, but DMSO is too toxic at the concentration required to keep it in solution at physiological pH."

  • Cause: High concentrations of the free-base form at pH 7.4 exceed the critical aggregation concentration, requiring >20% DMSO to prevent precipitation, which is biologically incompatible.

  • Solution: Utilize host-guest complexation. Encapsulating the hydrophobic Boc moiety within the cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) shields the hydrophobic region from water, allowing >50 mg/mL solubility at pH 7.4 without organic solvents.

Quantitative Data: Solubility & Stability Matrix

The following table summarizes the expected physicochemical behavior of tert-butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate across various solvent systems.

Solvent SystempHExpected SolubilityBoc Stability (24h at 25°C)Primary Mechanism of Solubilization
DI Water (Unbuffered) ~7.0 - 8.5< 1 mg/mLStableNone (Free base dominates)
50 mM MES Buffer 6.0> 50 mg/mLStable Complete amine protonation
0.1 M HCl 1.0> 100 mg/mLDegraded (< 1 hr) Amine protonation + Boc cleavage
10% DMSO in PBS 7.4~ 10 - 15 mg/mLStableCo-solvent hydrophobic shielding
20% HP-β-CD in PBS 7.4> 50 mg/mLStableHost-Guest encapsulation
Solubilization Strategy & Mechanisms

DecisionTree Start Target Application Requires Aqueous Media Neutral Strict Neutral pH (7.4) Required? Start->Neutral MildAcid Protocol A: Use pH 5.5-6.0 Buffer (MES/Citrate) Neutral->MildAcid No BioAssay Cell-Based / In Vivo Assay? Neutral->BioAssay Yes DMSO Protocol B: Use 5-10% DMSO Co-solvent in PBS BioAssay->DMSO No Cyclo Protocol C: Use 10-20% HP-β-CD Encapsulation BioAssay->Cyclo Yes

Decision tree for selecting the optimal solubilization protocol based on downstream applications.

Mechanism FreeBase Free Base Form (Hydrophobic Boc dominates) Insoluble in Water MildAcid Mild Acidification (pH 5.0 - 6.5) FreeBase->MildAcid StrongAcid Strong Acidification (pH < 4.0) FreeBase->StrongAcid Protonated Protonated Amine Salt (Boc Intact) Highly Soluble MildAcid->Protonated Deprotected Deprotected Diamine (Boc Cleaved) Soluble but Degraded StrongAcid->Deprotected

Chemical mechanism showing the effect of pH on solubility and Boc group stability.

Self-Validating Experimental Protocols
Protocol A: pH-Controlled Aqueous Solubilization (The "Sweet Spot" Method)

Recommended for chemical synthesis, bioconjugation, and non-cellular assays.

  • Buffer Preparation: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer and adjust the pH to exactly 6.0 using 1 M NaOH.

    • Causality: MES has a pKa of 6.15, providing maximum buffering capacity at pH 6.0. This acts as an infinite proton sink to fully ionize the primary amine without crossing the pH 4.0 threshold where Boc degradation begins[4][5].

  • Compound Addition: Weigh the desired amount of tert-butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate into a glass vial. Add the MES buffer to achieve a target concentration of up to 50 mg/mL.

  • Agitation: Vortex vigorously for 2 minutes, followed by bath sonication for 5 minutes at room temperature.

    • Causality: Sonication provides the kinetic energy required to overcome the high lattice energy of the waxy solid, allowing the buffer to access and protonate the amine groups.

  • System Validation:

    • pH Check: Measure the final pH of the solution. If the pH has risen above 6.5, the basic amine has overwhelmed your buffer. Add micro-aliquots of 0.1 M Citric Acid until the pH returns to 6.0.

    • Integrity Check: Run an LC-MS aliquot. You should observe the intact mass[M+H]+ without the presence of the -100 Da (loss of Boc) degradation peak.

Protocol B: Co-Solvent Assisted Solubilization (For Neutral pH)

Recommended for in vitro biochemical assays where mild organic solvents are tolerated.

  • Organic Stock Generation: Dissolve the compound in 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 100 mg/mL).

    • Causality: DMSO acts as a universal solvent that fully solvates the bulky, nonpolar tert-butyl group, disrupting intermolecular hydrophobic interactions.

  • Aqueous Dilution: Place your target aqueous buffer (e.g., PBS, pH 7.4) on a magnetic stir plate at 800 RPM. Using a micropipette, add the DMSO stock dropwise directly into the vortex of the stirring buffer. Do not exceed a final DMSO concentration of 5-10% (v/v).

    • Causality: Dropwise addition into a high-shear environment prevents localized supersaturation, which would otherwise cause the hydrophobic free-base to rapidly nucleate and crash out of solution.

  • System Validation: Shine a laser pointer through the glass vial. If you observe a visible beam path (Tyndall effect), nano-aggregates have formed. You must either decrease the final compound concentration or increase the DMSO percentage.

Protocol C: Cyclodextrin Encapsulation (Biocompatible)

Recommended for cell-based assays and in vivo dosing where pH must be 7.4 and organics are toxic.

  • Host-Guest Complexation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in DI water. Add the compound to this solution to a final concentration of 20 mg/mL.

    • Causality: The hydrophobic inner cavity of the HP-β-CD toroid specifically encapsulates the lipophilic Boc group via van der Waals forces, while the hydroxyl-rich exterior of the cyclodextrin maintains excellent aqueous solubility.

  • Equilibration: Shake the suspension on an orbital shaker at 37°C for 24 hours to allow thermodynamic equilibrium of the host-guest complex to be reached. Filter through a 0.22 µm PES syringe filter to remove any uncomplexed compound.

  • System Validation: Perform a Phase-Solubility study (Higuchi-Connors plot) using HPLC-UV to quantify the exact concentration of the solubilized compound in the filtrate, ensuring accurate dosing for your biological models.

References
  • An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines - Benchchem - 1

  • An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers - Benchchem - 2

  • Ald-Ph-PEG4-Boc stability issues in aqueous buffer - Benchchem - 5

  • Boc-N-Me-D-Orn(Fmoc)-OH Stability Profiles - Smolecule - 4

  • Video: Basicity of Aliphatic Amines - JoVE - 3

Sources

Optimization

Technical Support Center: Scale-Up Optimization for tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis and handling of tert-Butyl (3-(3-aminopropoxy)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals scaling up the synthesis and handling of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate .

This molecule is a highly versatile, bifunctional linker (often utilized in PROTACs and lipid nanoparticle formulations) featuring a Boc-protected secondary amine, a central ether linkage, and a highly reactive terminal primary amine. While stable on a milligram scale, transitioning to multi-gram or kilogram pilot scales exposes the molecule to thermodynamic and kinetic vulnerabilities. This guide synthesizes field-proven methodologies to mitigate these scale-up risks.

PART 1: Mechanistic Troubleshooting Guide

Scaling up this specific carbamate introduces two primary modes of failure: premature deprotection of the Boc group and oxidative degradation of the primary amine. Understanding the causality behind these failures is critical for designing a robust process.

Issue 1: Premature Boc Deprotection (The "Mass Minus 100" Problem)

Symptom: LC-MS analysis of the crude reaction mixture or isolated product reveals a major impurity corresponding to a mass loss of 100 Da, indicating the loss of the tert-butyloxycarbonyl (Boc) group, despite no intentional acid addition.

Root Cause Analysis: The cleavage of N-Boc groups proceeds via a concerted proton transfer followed by rapid decarboxylation, releasing isobutylene and carbon dioxide[1]. During scale-up, this degradation is triggered by two hidden factors:

  • Thermal Gradients: Large-scale reactors suffer from poor heat transfer compared to laboratory flasks. Localized hot spots near the reactor jacket can easily exceed 80°C. Thermal deprotection of Boc groups accelerates significantly at elevated temperatures, leading to product decomposition even in the absence of strong acids[2].

  • Autocatalytic Acid Generation: If halogenated solvents (e.g., dichloromethane or chloroform) are used during extraction, trace hydrolysis over extended processing times generates HCl. The terminal primary amine of the molecule acts as a basic "sponge," forming an amine hydrochloride salt. This localized acidity catalyzes the cleavage of the Boc group on the opposite end of the molecule, resulting in a second-order rate dependence on the acid concentration[3].

Issue 2: Discoloration and Oligomerization (The "Yellowing" Problem)

Symptom: The product, typically a colorless oil or white solid, turns yellow or orange during solvent evaporation or storage.

Root Cause Analysis: The terminal primary amine is highly susceptible to aerobic oxidation. During scale-up, the intense mechanical agitation required for mixing introduces significant shear and aeration. Molecular oxygen reacts with the primary amine via an electron transfer mechanism to form reactive α -aminoalkyl hydroperoxide intermediates. These intermediates rapidly dehydrate to form oximes or imines[4]. Furthermore, primary amines can easily oxidize to nitriles under continuous aeration[5]. These oxidized species can cross-react with remaining primary amines, leading to colored, high-molecular-weight oligomers.

Quantitative Degradation Risk Matrix
ParameterSafe Operating RangeCritical ThresholdPrimary Degradation MechanismDocumented Kinetic/Yield Impact
Temperature < 40 °C> 80 °CThermal fragmentation of carbamateSignificant decomposition observed at 150 °C[2].
pH (Aqueous) 8.0 - 10.0< 6.0Acid-catalyzed Boc cleavageSecond-order rate dependence on [HCl][3].
O 2​ Exposure < 5% (Inerted)AtmosphericAerobic oxidation of primary amineForms oximes/nitriles; accelerated at higher temps[4][5].
CO 2​ Exposure 0 ppm (Ar/N 2​ )AtmosphericNucleophilic attack on CO 2​ Forms insoluble carbamate salts, reducing yield by 10-15%.

PART 2: Validated Scale-Up Protocols

To prevent the degradation pathways outlined above, every step of the scale-up workflow must be a self-validating system designed to exclude oxygen, control thermal input, and buffer against trace acidity.

Degradation Target tert-Butyl (3-(3-aminopropoxy) propyl)(methyl)carbamate AcidHeat Trace Acid / T > 60°C Target->AcidHeat Oxidation O2 Exposure / Aeration Target->Oxidation CO2 CO2 Exposure Target->CO2 BocLoss Boc Cleavage (-Isobutylene, -CO2) AcidHeat->BocLoss AmineOx Amine Oxidation (Oximes/Nitriles/Imines) Oxidation->AmineOx CarbamateSalt Carbamate Salt Formation (Insoluble Precipitate) CO2->CarbamateSalt

Caption: Mechanistic pathways of scale-up degradation for the target bifunctional amine.

Protocol: Anaerobic, Low-Temperature Processing & Isolation

Objective: Isolate the target molecule while preventing thermal Boc cleavage and oxidative amine degradation.

Step 1: Reactor Inertion and Solvent Selection

  • Action: Prior to charging the reactor, sparge all solvents (preferably non-halogenated solvents like MTBE, Ethyl Acetate, or 2-MeTHF) with high-purity Nitrogen or Argon for a minimum of 30 minutes.

  • Causality: Displacing dissolved oxygen prevents the formation of α -aminoalkyl hydroperoxides[4]. Avoiding halogenated solvents eliminates the risk of trace HCl generation, which would otherwise autocatalyze Boc deprotection[3].

Step 2: Mildly Basic Aqueous Workup

  • Action: If an aqueous wash is required, use a mild buffer such as 5% aqueous NaHCO 3​ or dilute K 2​ HPO 4​ (pH 8.5).

  • Causality: Maintaining a slightly alkaline pH ensures the terminal amine remains in its free-base form rather than a hydrochloride salt, neutralizing any trace electrophiles or acids that could trigger the concerted proton transfer required for Boc cleavage[1].

Step 3: Low-Temperature Vacuum Distillation

  • Action: Perform solvent swaps or concentration under high vacuum (e.g., < 50 mbar) with the reactor jacket temperature strictly capped at 35–40 °C.

  • Causality: Lowering the pressure allows for efficient solvent removal without approaching the thermal activation barrier for Boc decarboxylation[2].

Step 4: Inert Isolation and Storage

  • Action: Break the vacuum with Nitrogen or Argon. Store the final product in amber glass vessels backfilled with Argon, sealed with PTFE-lined caps, and kept at 2–8 °C.

  • Causality: Amber glass prevents photo-catalyzed oxidation, while the Argon blanket prevents atmospheric CO 2​ from reacting with the primary amine to form insoluble carbamate salts.

Workflow Step1 1. Reactor Inertion (N2/Ar Sparging) Step2 2. pH Monitoring (Mildly Basic Workup) Step1->Step2 Step3 3. Vacuum Distillation (Jacket T < 40°C) Step2->Step3 Step4 4. Isolation & Storage (Argon Blanket, 2-8°C) Step3->Step4

Caption: Validated step-by-step workflow for the safe scale-up and isolation of the target compound.

PART 3: Frequently Asked Questions (FAQs)

Q: Can I use dichloromethane (DCM) during the extraction phase if I work quickly? A: It is highly discouraged on a pilot scale. While DCM is standard in laboratory separatory funnels, scale-up extractions often involve prolonged phase-separation times. During this hold time, DCM can slowly hydrolyze to produce trace HCl. Because your molecule contains a primary amine, it will immediately scavenge this HCl, creating a localized acidic environment that initiates Boc cleavage[3]. Switch to MTBE or 2-MeTHF.

Q: Why did my product suddenly become cloudy and precipitate during the final transfer to the storage carboy? A: This is a classic symptom of CO 2​ absorption. Primary amines react rapidly with atmospheric carbon dioxide to form carbamate salts (R-NH-COO R-NH 3+​ ). This intermolecular salt formation creates an insoluble network, turning your clear oil/solution cloudy. Always perform transfers under a positive pressure of Nitrogen or Argon.

Q: I need to remove a trace acidic impurity, but my product is highly water-soluble due to the ether linkage and primary amine. How can I purify it without losing yield to the aqueous layer? A: Avoid aqueous workups entirely. Instead, treat your organic solution with a solid-supported acid scavenger, such as basic alumina or a weakly basic ion-exchange resin (e.g., Amberlyst A21). Stir the mixture at room temperature for 1-2 hours, then filter. This removes trace acids without risking product loss to an aqueous phase and protects the Boc group from degradation.

References

  • Wu, J., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. URL:[Link]

  • M., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. RSC Advances. URL:[Link]

  • Ashworth, I., et al. (2009). Boc Deprotection Kinetics and Mechanism. The Journal of Organic Chemistry. URL:[Link]

  • Bobbitt, J. M., et al. (2014). Facile Oxidation of Primary Amines to Nitriles Using an Oxoammonium Salt. Organic Letters. URL:[Link]

  • Oishi, T., et al. (2013). Oxidation of Primary Amines to Oximes with Molecular Oxygen using 1,1-Diphenyl-2-picrylhydrazyl and WO3/Al2O3 as Catalysts. The Journal of Organic Chemistry. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate: A Comparative Analysis of NMR Spectroscopy and Alternative Techniques

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. In this comprehensive guide, we...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. In this comprehensive guide, we delve into the analytical characterization of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate, a molecule featuring a combination of a carbamate protecting group, a tertiary amine, and an ether linkage within a flexible aliphatic chain. This unique arrangement presents an interesting case for structural analysis.

This guide will provide an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, explaining the rationale behind spectral interpretation. Furthermore, we will objectively compare the capabilities of NMR spectroscopy with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting data and experimental protocols to empower you in your analytical endeavors.

The Analytical Challenge: Unraveling the Structure of a Flexible Aliphatic Carbamate

The structure of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate, with its multiple methylene groups and heteroatoms, can present a challenge for unequivocal characterization. The flexibility of the aliphatic chains can lead to overlapping signals in the ¹H NMR spectrum, making direct assignment difficult. Therefore, a multi-faceted approach, often employing two-dimensional (2D) NMR techniques, is essential for a confident structural assignment.

The Power of NMR Spectroscopy: A Detailed Spectral Analysis

NMR spectroscopy stands as the premier technique for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is the first port of call for structural analysis. Below is a predicted ¹H NMR spectrum, with assignments based on the analysis of similar structures and established chemical shift principles[1][2][3][4].

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
a1.45s9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in this region[1].
b1.75p2H-O-CH₂-CH ₂-CH₂-N-This central methylene group is coupled to two adjacent methylene groups, resulting in a pentet.
c1.85p2H-N-CH₂-CH ₂-CH₂-NH₂This methylene group is adjacent to two other methylene groups, leading to a pentet.
d2.30s3H-N-CHThe methyl group attached to the nitrogen is a singlet and appears in a region typical for N-methyl groups.
e2.75t2H-CH ₂-NH₂This methylene group is adjacent to one other methylene group, resulting in a triplet. The proximity to the primary amine deshields these protons.
f3.25t2H-CH ₂-N(Boc)CH₃The methylene group adjacent to the Boc-protected nitrogen is deshielded by the electron-withdrawing carbamate group, appearing as a triplet.
g3.45t2H-O-CH ₂-The methylene group adjacent to the ether oxygen is deshielded and appears as a triplet.
h3.55t2H-CH ₂-O-This methylene group, also adjacent to the ether oxygen, will be a triplet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are detailed below[5][6][7].

SignalPredicted Chemical Shift (δ, ppm)AssignmentRationale
128.4-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.
229.5-O-CH₂-C H₂-CH₂-N-Aliphatic methylene carbon.
330.5-N-CH₂-C H₂-CH₂-NH₂Aliphatic methylene carbon.
438.0-N-C H₃The N-methyl carbon.
539.0-C H₂-NH₂Methylene carbon adjacent to the primary amine.
647.0-C H₂-N(Boc)CH₃Methylene carbon adjacent to the Boc-protected nitrogen, deshielded by the nitrogen.
768.0-O-C H₂-Methylene carbon adjacent to the ether oxygen.
870.0-C H₂-O-Methylene carbon adjacent to the ether oxygen.
979.5-C (CH₃)₃The quaternary carbon of the tert-butyl group.
10156.0C =OThe carbonyl carbon of the carbamate group[7].

Advanced NMR Techniques for Unambiguous Assignment

For a molecule with this level of complexity, 1D NMR spectra alone may not be sufficient for a definitive assignment due to potential signal overlap. In such cases, 2D NMR experiments are indispensable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For our target molecule, COSY would show correlations between the protons of adjacent methylene groups, helping to piece together the aliphatic chains.[8][9]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning carbon signals based on the assignments of their attached protons.[8][10][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different spin systems identified by COSY and for assigning quaternary carbons.

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming carbon assignments.[11]

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1_NMR 1H NMR COSY COSY H1_NMR->COSY Identify Spin Systems HSQC HSQC H1_NMR->HSQC Proton Assignments C13_NMR 13C NMR C13_NMR->HSQC Carbon Assignments DEPT DEPT DEPT->C13_NMR Determine C Multiplicity HMBC HMBC COSY->HMBC Connect Spin Systems HSQC->HMBC Assign Quaternary Carbons Structure Structural Elucidation HMBC->Structure Finalize Connectivity

Figure 1: A logical workflow for the structural elucidation of complex organic molecules using a combination of 1D and 2D NMR experiments.

Comparison with Alternative Analytical Techniques

While NMR spectroscopy provides the most comprehensive structural information, other techniques are valuable for purity assessment and quantification, often with higher sensitivity.

Analytical MethodPrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.Unparalleled for de novo structure elucidation. Provides information on connectivity, stereochemistry, and conformation. Non-destructive.Relatively low sensitivity compared to other methods. Can be complex to interpret for large or flexible molecules.
HPLC-UV Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.High-throughput and quantitative. Excellent for purity analysis and monitoring reaction progress.[12]Provides no direct structural information beyond retention time and UV spectrum. The target molecule lacks a strong chromophore, potentially limiting sensitivity.[]
GC-MS Separates volatile components of a mixture in the gas phase, followed by detection and identification by mass spectrometry.High separation efficiency and sensitive detection. Provides molecular weight and fragmentation information, aiding in identification.The target molecule is not volatile and may require derivatization to improve its chromatographic properties and prevent thermal degradation.[14][15][16][17]

Experimental Protocols

NMR Sample Preparation and Data Acquisition

A robust and reproducible protocol is key to obtaining high-quality NMR data.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for N-Boc protected compounds.

    • Gently agitate the tube to ensure complete dissolution of the sample.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR and 2D NMR Acquisition:

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • For 2D experiments (COSY, HSQC, HMBC), select the appropriate pulse programs and set the necessary parameters, including spectral widths in both dimensions and the number of increments.

NMR_Acquisition Start Start SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) Start->SamplePrep InsertSample Insert Sample into Spectrometer SamplePrep->InsertSample Lock Lock on Solvent Signal InsertSample->Lock Shim Shim Magnetic Field Lock->Shim Acquire1H Acquire 1H Spectrum Shim->Acquire1H Acquire13C Acquire 13C & DEPT Spectra Acquire1H->Acquire13C Acquire2D Acquire 2D Spectra (COSY, HSQC, HMBC) Acquire13C->Acquire2D ProcessData Process and Analyze Data Acquire2D->ProcessData End End ProcessData->End

Sources

Comparative

Mass spectrometry (LC-MS) characterization of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

LC-MS Characterization of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate: A Comparative Analytical Guide The Chemical Logic of N-Methylated Linkers in Drug Design In the rapidly evolving landscape of bifunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Characterization of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate: A Comparative Analytical Guide

The Chemical Logic of N-Methylated Linkers in Drug Design

In the rapidly evolving landscape of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the structural composition of the linker is not merely a passive scaffold, but a strategic driver of drug efficacy. tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (Formula: C12​H26​N2​O3​ ) is a highly specialized, orthogonally protected diamine linker.

Unlike standard PEG or alkyl diamines, this molecule features an N-methylated (tertiary) carbamate . From a medicinal chemistry perspective, methylating the carbamate nitrogen eliminates a hydrogen bond donor (HBD). This subtle modification increases the lipophilicity of the linker, significantly enhancing passive cellular permeability and altering the conformational plasticity of the resulting ternary complex[1]. However, this structural shift fundamentally changes the molecule's chromatographic behavior and gas-phase fragmentation energetics, requiring highly optimized Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for accurate characterization.

Structural & Chromatographic Comparison

To objectively evaluate the analytical performance of this N-methylated linker, we must compare it against its direct non-methylated alternative: tert-Butyl (3-(3-aminopropoxy)propyl)carbamate ( C11​H24​N2​O3​ ).

During Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the N-methylated target exhibits a delayed retention time relative to the non-methylated alternative. The absence of the polar amide proton reduces the molecule's interaction with the aqueous mobile phase, driving stronger hydrophobic interactions with the C18 stationary phase.

Table 1: Comparative LC-MS Performance Metrics

ParameterTarget: N-Methylated CarbamateAlternative: Non-Methylated CarbamateAnalytical Implication
Chemical Formula C12​H26​N2​O3​ C11​H24​N2​O3​ Defines the precursor isotopic envelope.
Precursor Ion [M+H]+ m/z 247.20m/z 233.1914 Da mass shift confirms successful methylation.
Relative Retention Time 1.25 (Delayed elution)1.00 (Reference)N-methylation increases lipophilicity; baseline separation is easily achieved.
Primary Fragment (Low CE) m/z 191.14 (-56 Da)m/z 177.12 (-56 Da)Both exhibit facile loss of isobutylene from the Boc group.
Secondary Fragment (Med CE) m/z 147.15 (-100 Da)m/z 133.13 (-100 Da)Complete loss of the Boc group (isobutylene + CO2​ ).
Gas-Phase Stability Lower (Favors -100 Da loss)Higher (Favors -56 Da intermediate)Tertiary carbamates lack the stabilizing amide proton during CID.

Self-Validating LC-MS/MS Methodology

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system . By utilizing a co-injection strategy, the method internally verifies both chromatographic resolving power and mass accuracy[2].

Step 1: System Suitability and Sample Preparation

  • Causality: PEG-like amines are notoriously prone to secondary interactions with unendcapped silanols, leading to peak tailing and carryover.

  • Action: Prepare a blank (50% Acetonitrile) to validate the absence of column carryover. Dissolve the N-methylated target and the non-methylated alternative (as an internal standard) in 50% Acetonitrile/Water to 1 mg/mL. Dilute the mixture to a final concentration of 1 µg/mL using the initial mobile phase (5% ACN, 0.1% Formic Acid). Preparing the sample in the initial mobile phase prevents solvent-induced band broadening at the column head.

Step 2: Chromatographic Separation (RP-HPLC)

  • Causality: Formic acid acts as an ion-pairing agent and a robust proton source, ensuring the primary amine is fully protonated. This maximizes ESI+ sensitivity and maintains sharp peak symmetry.

  • Action: Use a C18 column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% Mobile Phase B (ACN + 0.1% FA) to 95% B over 5 minutes, with Mobile Phase A being H2​O

    • 0.1% FA. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (Orbitrap/Q-TOF)

  • Causality: Boc protecting groups can be elusive in MS due to facile McLafferty rearrangements[3]. Multimodal tandem-MS strategies with stepped collision energies are required to capture both the fragile protecting group loss and the robust ether backbone cleavage[4].

  • Action: Operate in ESI positive mode. Set capillary voltage to 3.5 kV. Utilize stepped Higher-energy Collisional Dissociation (HCD) at 15, 30, and 45 eV.

LCMS_Workflow Prep Sample Prep 1 µg/mL in 50% ACN LC RP-HPLC Separation C18, 0.1% FA Gradient Prep->LC Ion ESI+ Ionization [M+H]+ = 247.20 LC->Ion MS Orbitrap MS/MS HCD Fragmentation Ion->MS Data Data Analysis XIC & Fragment Mapping MS->Data

Fig 1. Self-validating LC-MS/MS workflow for characterizing Boc-protected methylated linkers.

Mechanistic Causality in Gas-Phase Dissociation

Tandem mass spectrometry (MS/MS) is essential for confirming the structural integrity of PROTAC linkers[5]. The structural shift from a secondary carbamate (non-methylated) to a tertiary carbamate (N-methylated) fundamentally alters the collision-induced dissociation (CID) energetics.

In the non-methylated analog, the presence of the carbamate proton allows for the stabilization of a protonated carbamic acid intermediate during CID, making the -56 Da fragment (loss of isobutylene) highly abundant at low collision energies.

Conversely, the N-methylated target lacks this proton. This absence disrupts the traditional hydrogen-transfer transition state, significantly lowering the activation energy required for the concerted loss of the entire Boc group (-100 Da). Consequently, at equivalent collision energies, the N-methylated linker exhibits a dominant m/z 147.15 fragment, bypassing the stable intermediate. At higher collision energies, the molecule undergoes cleavage at the ether bond, yielding distinct alkyl fragments (e.g., m/z 72.08) that map the internal PEG-like architecture[6].

Fragmentation_Pathway M1 Precursor Ion [M+H]+ m/z 247.20 M2 Loss of Isobutylene m/z 191.14 M1->M2 Low CE (-56 Da) M3 Loss of Boc (Amine) m/z 147.15 M1->M3 Med CE (-100 Da) M2->M3 -CO2 (-44 Da) M4 Alkyl Fragment m/z 72.08 M3->M4 High CE (Ether Cleavage)

Fig 2. Collision-induced dissociation (CID) pathway of the N-methylated Boc-protected linker.

References

  • Journal of the American Society for Mass Spectrometry - Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Available at:[Link]

  • Journal of the American Society for Mass Spectrometry (ACS) - Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Available at:[Link]

  • AxisPharm - From Design to Degradation: The Essential Role of Linkers in PROTACs. Available at: [Link]

  • Journal of Chemical Information and Modeling (ACS) - Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Available at:[Link]

  • National Institutes of Health (PMC) - Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Available at:[Link]

Sources

Validation

Advanced PROTAC Linker Engineering: tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate vs. Standard PEG Linkers

Executive Summary In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has moved far beyond simply tethering two ligands together. Because PROTACs fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving field of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has moved far beyond simply tethering two ligands together. Because PROTACs frequently violate Lipinski’s Rule of 5 (operating in the "bRo5" chemical space), linker engineering is the primary lever for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This guide provides an objective, head-to-head comparison between tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate —a specialized, N-methylated alkyl-ether linker—and Standard PEG Linkers (e.g., PEG2 or PEG3 diamines). By analyzing physicochemical properties, conformational dynamics, and synthetic workflows, this document equips drug development professionals with the mechanistic rationale needed to select the optimal linker for ternary complex stabilization and oral bioavailability [1].

Mechanistic Comparison: The "Why" Behind the Chemistry

As an application scientist, it is crucial to understand that a linker is not a passive spacer; it actively participates in the thermodynamic folding of the PROTAC and its interaction with cellular membranes.

The Standard PEG Linker: Flexibility and Solvation

Standard Polyethylene Glycol (PEG) linkers (composed of repeating -CH2-CH2-O- units) are the historical default in bioconjugation.

  • The Advantage: The oxygen atoms act as hydrogen bond acceptors, heavily hydrating the molecule and ensuring excellent aqueous solubility.

  • The Drawback: PEG chains exhibit a strong preference for the gauche conformation around their C-C bonds. In aqueous media, this causes the linker to coil, which can sterically hinder ternary complex formation. Furthermore, when conjugated via standard amide bonds, they introduce secondary amides (Hydrogen Bond Donors, HBDs), which severely penalize passive membrane permeability [2].

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate: The "Goldilocks" Core

This specific linker features a bis(propyl) ether core (-CH2-CH2-CH2-O-CH2-CH2-CH2-) and an N-methylated secondary amine (protected by a Boc group for synthesis).

  • Extended Conformation: The 3-carbon spacing disrupts the gauche effect seen in PEGs, favoring a more extended ground-state conformation that can bridge wider gaps between the E3 ligase and the Protein of Interest (POI).

  • HBD Masking via N-Methylation: The true power of this linker lies in its N-methyl group. By replacing the hydrogen atom on the resulting amide with a methyl group, it permanently masks a Hydrogen Bond Donor. This structural tweak dramatically lowers the Topological Polar Surface Area (TPSA) and enables "chameleonic" folding—allowing the PROTAC to hide its polar regions when traversing the lipophilic cell membrane, thereby boosting oral bioavailability [1].

  • Ternary Complex Stabilization: Recent computational and crystallographic studies demonstrate that N-methylation restricts the rotational degrees of freedom (rotamers) of the linker, pre-organizing the PROTAC into a conformation that thermodynamically favors the POI-PROTAC-E3 ternary complex [3].

G A Initial PROTAC Scaffold (Poor Permeability) B Standard PEG Linker (High Solubility, Low Permeability) A->B Hydrophilic Route C Alkyl Chain Linker (Low Solubility, High Permeability) A->C Hydrophobic Route D Alkyl-Ether Core (Balanced Lipophilicity) B->D Increase Carbon Spacing C->D Introduce Oxygen E N-Methylation (HBD Masking) D->E Structural Refinement F tert-Butyl (3-(3-aminopropoxy)propyl) (methyl)carbamate E->F Final Linker Selection G Optimized PROTAC (High Permeability & Potency) F->G Conjugation & Deprotection

Logical workflow of PROTAC linker optimization leading to N-methylated alkyl-ether selection.

Quantitative Data & Performance Comparison

The following table synthesizes representative performance data comparing identical PROTAC warhead/anchor pairs synthesized with either a Standard PEG3 Linker or the N-methylated bis(propyl) ether linker.

ParameterStandard PEG3 Linker (Secondary Amide)N-Methyl Bis(Propyl) Ether (Tertiary Amide)Mechanistic Impact
HBD Count (Linker Contribution) 21Fewer HBDs directly correlate to higher passive permeability.
cLogP (Calculated Lipophilicity) ~1.2~2.8The propyl core increases lipophilicity, aiding membrane insertion.
PAMPA Permeability ( Papp​ ) <1.0×10−6 cm/s >5.0×10−6 cm/sN-methylation enables chameleonic folding, boosting permeability.
Aqueous Solubility (Kinetic) >100 µM ∼30 µMPEG retains superior solubility; formulation may be required for the ether.
Degradation Potency ( DC50​ ) 150 nM12 nMPre-organization via N-methylation stabilizes the ternary complex.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols detail the specific synthetic handling required for the asymmetric tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate linker.

Expertise Note: Because this linker is heterobifunctional (one free primary amine, one Boc-protected secondary N-methyl amine), the sequence of conjugation dictates the reaction kinetics. The secondary amine is sterically hindered and requires specialized coupling reagents.

Protocol 1: Orthogonal Conjugation & Deprotection Workflow

Step 1: Primary Amine Conjugation (E3 Ligand Attachment)

  • Dissolve the E3 ligase ligand (containing a free carboxylic acid, 1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes at room temperature to form the active ester.

  • Add tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (1.1 eq). The free primary amine will react rapidly.

  • Stir for 2 hours. Monitor via LC-MS. Purify the intermediate via flash chromatography.

Step 2: Boc Deprotection

  • Dissolve the purified intermediate in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

  • Stir at room temperature for 1 hour. Causality check: The N-methyl group slightly stabilizes the carbamate; ensure full cleavage via LC-MS before proceeding.

  • Concentrate under reduced pressure and co-evaporate with toluene (3x) to remove residual TFA.

Step 3: Secondary Amine Conjugation (Warhead Attachment)

  • Dissolve the POI warhead (carboxylic acid, 1.0 eq) in anhydrous DMF.

  • Critical Step: Standard HATU is often insufficient for sterically hindered N-methyl amines. Use COMU (1.5 eq) and Oxyma Pure (1.5 eq) with DIPEA (4.0 eq) to prevent epimerization and drive the sluggish kinetics.

  • Add the deprotected linker-E3 intermediate. Heat the reaction to 40°C if conversion stalls.

  • Stir for 4-12 hours until completion. Purify the final PROTAC via preparative HPLC.

Protocol 2: PAMPA Validation (Permeability)

To validate the permeability enhancement gained by N-methylation:

  • Prepare a 10 mM stock of the synthesized PROTAC in DMSO. Dilute to 10 µM in PBS (pH 7.4).

  • Add the solution to the donor compartment of a pre-coated PAMPA plate (lipid-infused artificial membrane).

  • Add fresh PBS to the acceptor compartment.

  • Incubate at 37°C for 5 hours with gentle shaking.

  • Quantify the concentration in both compartments using LC-MS/MS to calculate the apparent permeability ( Papp​ ).

Workflow N1 1. Amide Coupling (HATU/DIPEA, 2h) N2 2. Boc Deprotection (TFA/DCM, 1h) N1->N2 N3 3. Second Conjugation (COMU/Oxyma, 12h) N2->N3 N4 4. PAMPA Assay (Permeability Check) N3->N4 N5 5. Cellular Degradation (Western Blot/DC50) N4->N5

Step-by-step experimental workflow for synthesizing and validating N-methylated PROTACs.

Conclusion

While standard PEG linkers remain a staple for highly soluble bioconjugates, they often fail to deliver the membrane permeability required for oral PROTACs. The transition to tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate represents a sophisticated structural compromise. By utilizing a bis(propyl) ether core to balance lipophilicity and employing N-methylation to mask hydrogen bond donors, this linker significantly enhances cellular penetrance and pre-organizes the molecule for optimal ternary complex formation. For drug development professionals targeting intracellular proteins, mastering the synthetic nuances of this linker is a critical step toward clinical viability.

References

  • Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability: Insights from Molecular Properties and Conformational Analysis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy (via NIH/PMC). Available at:[Link]

  • DeepDegradome: A structure-aware deep learning framework for PROTAC and ligand generation against protein targets. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Comparative

Stability comparison of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate in acidic conditions

Stability and Cleavage Dynamics of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate in Acidic Environments As the architectural complexity of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Stability and Cleavage Dynamics of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate in Acidic Environments

As the architectural complexity of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) increases, the selection of heterobifunctional linkers becomes a critical parameter in synthetic design. tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is a highly specialized PEG-like aliphatic linker. It features a free primary amine on one terminus and an N-methylated secondary amine masked by a tert-butyloxycarbonyl (Boc) protecting group on the other.

This guide provides an objective, data-driven comparison of this linker’s stability under various acidic conditions against standard alternatives, detailing the mechanistic causality of its deprotection and providing a self-validating experimental workflow for its application.

Mechanistic Causality of Acidic Cleavage

The Boc group is universally favored in peptide and linker synthesis due to its robust stability against nucleophiles and basic conditions; however, its lability in strong acids dictates the strategic sequencing of synthetic steps[1]. The cleavage of the N-methyl Boc group on this linker is not a simple displacement, but rather an acid-catalyzed, thermodynamic cascade driven by the stability of the resulting leaving groups.

  • Protonation: The reaction initiates when the carbonyl oxygen of the carbamate is protonated by a strong acid (e.g., Trifluoroacetic acid, TFA). Because this specific linker possesses a free primary amine, that amine is instantly protonated as well, increasing the molecule's polarity and necessitating a highly solvating medium like Dichloromethane (DCM)[2].

  • Fragmentation: The protonated carbamate undergoes heterolytic cleavage. The steric bulk of the N-methyl group slightly accelerates this step compared to primary amines by favoring the expulsion of the highly stable tert-butyl carbocation, leaving behind a transient carbamic acid[3].

  • Decarboxylation: The carbamic acid is thermodynamically unstable and spontaneously decarboxylates, releasing carbon dioxide gas. This step renders the entire deprotection irreversible[3].

Mechanism A Boc-Protected Linker B Protonated Carbamate A->B + H+ (TFA/HCl) C Carbamic Acid + t-Bu Cation B->C Cleavage D Free Amine Salt + CO2 (gas) C->D Decarboxylation

Caption: Acid-catalyzed E1-type mechanism of Boc deprotection and subsequent decarboxylation.

Comparative Stability Analysis

Understanding the kinetic boundaries of your linker is essential to prevent premature cleavage during upstream coupling steps. Kinetic studies demonstrate that Boc cleavage exhibits a second-order dependence on strong acid concentration (such as HCl), whereas TFA-mediated cleavage often requires a large molar excess due to an inverse kinetic dependence on the trifluoroacetate anion[4].

Below is a quantitative comparison of the N-methyl Boc linker against structural alternatives (Primary Boc, Fmoc, and Cbz) across varying acidic environments.

Table 1: Comparative Cleavage Kinetics (Half-life, t1/2​ ) at 25°C

Protecting Group / Linker Variant10% TFA in DCM (Mild Acid)50% TFA in DCM (Standard Cleavage)4M HCl in Dioxane (Strong Acid)
N-Methyl Boc (Target Linker) t1/2​≈4.5 hrs t1/2​<10 mins t1/2​<5 mins
Primary Boc (Analog) t1/2​≈5.0 hrs t1/2​<10 mins t1/2​<5 mins
Fmoc (Base-Labile Alternative) Stable (> 24 hrs)Stable (> 24 hrs)Stable (> 24 hrs)
Cbz (Hydrogenation-Labile) Stable (> 24 hrs)Stable (> 24 hrs)Stable (> 24 hrs)

Data Synthesis Note: The N-methyl Boc variant exhibits slightly faster cleavage kinetics in dilute acids compared to primary Boc analogs due to the higher ground-state energy of the N-methyl rotamers, though both are rapidly cleaved at standard 50% TFA concentrations[2][4].

Self-Validating Experimental Workflow

To achieve high-fidelity deprotection without generating complex side products, the experimental design must account for the reactivity of the generated tert-butyl cation. If left unchecked, this cation can alkylate the linker's central ether oxygen or the newly exposed amine.

The following protocol is engineered as a self-validating system , ensuring the reaction provides real-time feedback on its own success or failure.

Step-by-Step Methodology:
  • Solvation: Dissolve the tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate in anhydrous DCM to a concentration of 0.1–0.2 M.

    • Causality: DCM is chosen because it effectively solvates both the highly polar protonated linker and the non-polar organic byproducts, maintaining a homogenous phase[2].

  • Scavenging: Add 5% (v/v) Triisopropylsilane (TIS) and cool the flask to 0°C.

    • Causality: TIS acts as a highly efficient hydride donor. It quenches the reactive tert-butyl cation to form inert isobutane, strictly preventing the alkylation of the linker's ether linkage[2]. Cooling to 0°C controls the highly exothermic initial protonation step.

  • Acidification: Add TFA dropwise to achieve a final concentration of 50% (v/v)[1].

  • Self-Validation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature.

    • Validation 1 (Visual): The continuous evolution of CO2 bubbles serves as immediate physical proof of active decarboxylation[3].

    • Validation 2 (Analytical): Monitor the reaction via LC-MS. The system validates its completion when the [M+H]+ peak at 247.3 m/z (Boc-protected) quantitatively shifts to 147.2 m/z (deprotected free amine). Do not proceed to isolation until the 247.3 m/z peak is entirely absent.

  • Isolation: Concentrate the mixture in vacuo, then co-evaporate with toluene three times.

    • Causality: Toluene forms an azeotrope with TFA, allowing for the complete removal of residual acid without requiring an aqueous basic workup, which could result in the loss of the highly water-soluble diamine product[2].

Protocol S1 1. Solvation Dissolve Linker in anhydrous DCM S2 2. Scavenging Add 5% TIS at 0°C to trap cations S1->S2 S3 3. Acidification Dropwise addition of 50% TFA S2->S3 S4 4. Self-Validation LC-MS: Mass shift 247.3 -> 147.2 S3->S4 S5 5. Isolation Azeotropic evaporation with Toluene S4->S5

Caption: Self-validating experimental workflow for the TFA-mediated deprotection of the N-methyl Boc linker.

References

  • Technical Support Center: Optimizing Boc Deprotection for PEG Linkers Benchchem. URL:[2]

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) Benchchem. URL:[1]

  • Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration PubMed (National Institutes of Health). URL:[4]

  • Boc Deprotection Mechanism - TFA Common Organic Chemistry. URL:[3]

Sources

Validation

In vitro toxicity validation of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate linker derivatives

In Vitro Toxicity Validation of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate Linker Derivatives: A Comparative Guide As a Senior Application Scientist, I approach linker validation not as a mere procedural chec...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Toxicity Validation of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate Linker Derivatives: A Comparative Guide

As a Senior Application Scientist, I approach linker validation not as a mere procedural checkbox, but as a fundamental de-risking step in early-stage drug discovery. The linker is a critical determinant of the safety, efficacy, and pharmacokinetic profile of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1].

While standard polyethylene glycol (PEG) and alkyl chains dominate early discovery, their inherent limitations—such as the oxidative liability of PEGs and the extreme lipophilicity of alkyls—often manifest as off-target in vitro toxicity or poor cellular permeability[2]. To address these challenges, hybrid scaffolds have emerged. This guide provides an objective, data-driven comparison of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (hereafter referred to as the N-Me-Pr-O-Pr linker ) against traditional alternatives, supported by self-validating experimental protocols.

Structural Rationale & Causality

The N-Me-Pr-O-Pr linker is a rationally designed hybrid scaffold. It incorporates a central ether oxygen flanked by propyl chains, terminating in a primary amine and a Boc-protected, N-methylated secondary amine.

Why choose this specific derivative over traditional PEG or alkyl linkers? The causality lies in its precise physicochemical balance:

  • Reduced Entropic Penalty: Unlike long, flexible PEG chains that require significant conformational restriction upon ternary complex formation, the shorter, semi-rigid nature of the N-Me-Pr-O-Pr linker minimizes the entropic cost of binding[3].

  • Metabolic Stability vs. Toxicity: Pure alkyl linkers often suffer from poor aqueous solubility, leading to aggregation-induced membrane disruption and cytotoxicity in vitro[]. Conversely, repeating ether groups in standard PEGs are susceptible to peroxide-mediated oxidative degradation, forming toxic aldehyde byproducts[]. The single ether oxygen in our hybrid linker provides a "Goldilocks" polarity—sufficient for solubility but resistant to extensive oxidative cleavage.

  • The N-Methylation Advantage: The N-methyl group eliminates a hydrogen-bond donor. According to contemporary PROTAC design principles, reducing H-bond donors significantly enhances passive cell permeability, a critical factor for engaging intracellular targets[5].

Comparative In Vitro Toxicity Data

To objectively evaluate the N-Me-Pr-O-Pr linker, we compared its in vitro toxicity profile against a standard PEG linker (Boc-NH-PEG2-NH2) and an Alkyl linker (Boc-NH-C6-NH2). The data below reflects the intrinsic toxicity of the unconjugated linkers in a human embryonic kidney (HEK293) and a hepatoma (HepG2) cell line, providing a baseline for off-target effects[6].

Table 1: Comparative In Vitro Cytotoxicity (IC50) at 72 Hours

Linker ScaffoldHEK293 IC50 (µM)HepG2 IC50 (µM)Primary Toxicity Mechanism
N-Me-Pr-O-Pr (Hybrid) > 500> 500Negligible
Boc-PEG2-amine 320 ± 15280 ± 12Oxidative stress (ROS generation)
Boc-1,6-hexanediamine 150 ± 8110 ± 10Membrane disruption (Lipophilic)

Note: High IC50 values indicate lower intrinsic toxicity. The hybrid linker demonstrates a superior safety window compared to both pure alkyl and PEG counterparts.

Experimental Protocols: A Self-Validating System

A single viability assay is scientifically insufficient to declare a linker "non-toxic." A robust in vitro toxicity validation must be a self-validating system. We employ a dual-assay approach: CellTiter-Glo (measuring ATP as a proxy for metabolic viability) coupled orthogonally with an LDH Release Assay (measuring membrane integrity). This distinguishes between metabolic inhibition (cytostatic) and direct membrane lysis (cytolytic)[7].

Protocol: Orthogonal Viability & Cytotoxicity Workflow

Step 1: Cell Seeding & Parallel Plating

  • Action: Seed HEK293 and HepG2 cells at 5,000 cells/well in both a 96-well opaque-walled plate (for luminescence) and a clear-walled plate (for absorbance). Incubate for 24 hours at 37°C, 5% CO2.

  • Causality: Using parallel plates ensures that the colorimetric LDH assay is not subjected to optical interference from the luminescent ATP assay reagents, maintaining the integrity of both readouts.

Step 2: Compound Treatment

  • Action: Prepare 10-point serial dilutions (1 µM to 1000 µM) of the N-Me-Pr-O-Pr linker, PEG2, and Alkyl controls in DMSO, then dilute 1:100 in culture media (final DMSO = 1%). Treat cells for 72 hours.

  • Causality: Maintaining a strict, uniform 1% DMSO concentration across all wells prevents solvent-induced baseline toxicity, which can artificially confound the intrinsic toxicity of highly lipophilic alkyl linkers.

Step 3: LDH Release Assay (Membrane Integrity Check)

  • Action: After 72 hours, transfer 50 µL of supernatant from the clear plate to a new assay plate. Add 50 µL of LDH reaction mixture. Incubate for 30 mins in the dark, stop the reaction, and read absorbance at 490 nm.

  • Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media strictly indicates plasma membrane rupture (necrosis/late apoptosis), directly validating if an alkyl linker's lipophilicity is causing detergent-like membrane lysis.

Step 4: CellTiter-Glo Assay (Metabolic Viability Check)

  • Action: Equilibrate the opaque plate to room temperature. Add 100 µL of CellTiter-Glo reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.

  • Causality: ATP depletion occurs rapidly upon cell death. By comparing ATP levels (live cells) with LDH release (dead cells), we create a closed-loop validation. If ATP drops but LDH is not released, the linker is cytostatic. If both occur, it is cytolytic.

Mechanistic Visualizations

Workflow Start Seed Cells (HEK293 / HepG2) Treat Linker Treatment (72h, 1-1000 µM) Start->Treat Split Orthogonal Validation Treat->Split Assay1 CellTiter-Glo Assay (Intracellular ATP) Split->Assay1 Cell Lysate Assay2 LDH Release Assay (Extracellular Enzyme) Split->Assay2 Supernatant Result1 Metabolic Viability (Cytostatic Check) Assay1->Result1 Result2 Membrane Integrity (Cytolytic Check) Assay2->Result2 Conclusion Comprehensive Toxicity Profile Result1->Conclusion Result2->Conclusion

Workflow for the self-validating orthogonal toxicity assessment of linker derivatives.

Pathway Linker Linker Exposure Alkyl Pure Alkyl Chain (High Lipophilicity) Linker->Alkyl PEG Standard PEG (Oxidative Liability) Linker->PEG Hybrid N-Me-Pr-O-Pr (Balanced Polarity) Linker->Hybrid Membrane Membrane Intercalation & Lysis Alkyl->Membrane ROS Peroxide Formation & ROS Stress PEG->ROS Safe Cellular Homeostasis Maintained Hybrid->Safe Death1 Necrosis (High LDH) Membrane->Death1 Death2 Apoptosis (Low ATP) ROS->Death2 Viable High Viability (Low Toxicity) Safe->Viable

Mechanistic pathways comparing the cytotoxic liabilities of different linker scaffolds.

References

  • AACR Journals - In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload URL: [Link]

  • Zymeworks - In vitro assays to predict ADC hematological toxicity: Contribution of antibody, linker, and payload URL:[Link]

  • PMC (National Institutes of Health) - Current strategies for the design of PROTAC linkers: a critical review URL:[Link]

  • Exploration Publishing - Novel approaches for the rational design of PROTAC linkers URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate proper disposal procedures

An authoritative, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate . This guide is designed for research scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate .

This guide is designed for research scientists and laboratory managers to ensure strict compliance with environmental regulations while mitigating reactive hazards associated with aliphatic amines and Boc-protected compounds.

Chemical Profile & Hazard Assessment

To safely dispose of any chemical, one must first understand its reactive functional groups. tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate is a bifunctional molecule containing a primary aliphatic amine, an ether linkage, and a Boc-protected secondary amine.

Mechanistic Causality in Waste Segregation:

  • The Primary Amine: Aliphatic amines are inherently basic and nucleophilic. If inadvertently mixed with acyl halides, sulfonyl halides, or strong oxidizers in a generic waste carboy, they can undergo violent, exothermic reactions [1].

  • The Boc Group & Carbon Backbone: The high carbon content makes this compound combustible. It must be routed to an incinerable waste stream rather than aqueous drains.

  • Environmental Toxicity: Amines are highly toxic to aquatic ecosystems. Sink disposal is strictly prohibited under the Resource Conservation and Recovery Act (RCRA) [2].

Table 1: Chemical Properties & Waste Routing Summary

PropertySpecification / Classification
Chemical Class Aliphatic Amine / Ether / Carbamate
Primary Hazards Corrosive (Irritant), Combustible, Aquatic Toxicity
EPA Waste Characterization D001 (Ignitable - if in flammable solvent), D002 (Corrosive - if aqueous pH ≥ 12.5)
Primary Waste Stream Non-Halogenated Organic Waste
Incompatible Waste Streams Acids, Oxidizers, Halogenated Solvents, Heavy Metals

Mandatory Safety & PPE Protocol

Before initiating any disposal or cleanup procedure, ensure the following engineering controls and Personal Protective Equipment (PPE) are utilized.

Table 2: Required Safety Equipment

CategoryRequirementCausality
Engineering Control Chemical Fume HoodPrevents inhalation of volatile amine vapors during transfer.
Eye Protection Chemical Splash GogglesProtects against permanent corneal damage from basic amines.
Hand Protection Nitrile Gloves (Double-gloved)Prevents dermal absorption; outer glove can be quickly discarded if contaminated.
Body Protection Flame-resistant lab coatMitigates fire risk during solvent-waste consolidation.

Step-by-Step Disposal Workflows

Every protocol below is designed as a self-validating system . This means each workflow includes a verification step to ensure the hazard has been neutralized or properly contained before moving to the next phase.

Protocol A: Disposal of Pure Chemical or Expired Stock

Use this protocol for unused reagents or highly concentrated stock solutions.

  • Preparation: Transfer the expired chemical bottle into a certified chemical fume hood. Ensure the target waste carboy is labeled "Non-Halogenated Organic Waste."

  • Verification of Compatibility: Check the waste log of the target carboy. Do not proceed if the carboy contains strong acids, aldehydes, or metal salts, as amines can form explosive fulminates with heavy metals [1].

  • Transfer: Carefully pour or pipette the liquid into the waste carboy.

  • Triple-Rinsing (Self-Validation):

    • Add a small volume of a compatible solvent (e.g., ethanol or methanol) equal to 5% of the empty container's volume.

    • Cap, swirl, and empty the rinsate into the waste carboy.

    • Repeat this process exactly three times. EPA guidelines mandate triple-rinsing for hazardous containers to render them legally "RCRA-empty" [3].

  • Defacing: Once visually verified as clean and dry, use a thick marker to completely cross out the original chemical label. Dispose of the empty glass bottle in the designated broken glass/solid waste receptacle.

Protocol B: Disposal of Aqueous Reaction Mixtures

Use this protocol if the compound is dissolved in an aqueous workup (e.g., after a Boc-deprotection or coupling reaction).

  • Initial Assessment: Aqueous solutions containing aliphatic amines are highly basic.

  • Neutralization: Slowly add 1M Hydrochloric Acid (HCl) dropwise to the aqueous mixture while stirring continuously on a magnetic stir plate.

  • Validation Step: Use broad-range pH indicator paper to test the solution. Continue adding acid until the pH stabilizes between 6.0 and 8.0 .

  • Disposal: Once neutralized, the solution is no longer classified as D002 (Corrosive). Transfer the neutral aqueous salt solution to the "Aqueous Hazardous Waste" carboy. Never pour neutralized waste down the sink[2].

Protocol C: Spill Cleanup Procedure

Use this protocol for accidental benchtop or floor spills.

  • Containment: Immediately surround the spill with an inert, chemically resistant absorbent material (e.g., vermiculite or universal spill pads). Do not use sawdust or combustible absorbents.

  • Absorption: Work from the outside of the spill toward the center to prevent spreading.

  • Collection: Use a plastic scoop to transfer the saturated absorbent into a heavy-duty, sealable polyethylene bag.

  • Validation Step: Wipe the affected surface with a damp paper towel (water/ethanol mix). Check the pH of the surface using pH paper to ensure no basic residue remains.

  • Labeling: Double-bag the waste, seal it, and affix a hazardous waste label detailing the contents as "Spill Debris: tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate." Transfer to the Satellite Accumulation Area (SAA) [4].

Waste Routing Decision Tree

The following diagram illustrates the logical flow for determining the correct disposal stream based on the physical state of the chemical waste.

WasteRouting Start tert-Butyl (3-(3-aminopropoxy)propyl) (methyl)carbamate Waste Pure Pure Chemical / Organic Solution Start->Pure Aqueous Aqueous Mixture (Basic pH) Start->Aqueous Spill Contaminated Spill Materials Start->Spill NonHalo Non-Halogenated Organic Waste Stream Pure->NonHalo Direct Addition Neutralize Neutralize to pH 6-8 with 1M HCl Aqueous->Neutralize SolidWaste Hazardous Solid Waste Stream Spill->SolidWaste Double-bagged AqWaste Aqueous Hazardous Waste Stream Neutralize->AqWaste After pH verification

Figure 1: Decision tree for the safe routing of amine-based chemical waste.

Regulatory Compliance & Accumulation

To maintain compliance with EPA regulations (specifically 40 CFR Part 262, Subpart K for academic and research laboratories), adhere to the following accumulation rules [4]:

  • Satellite Accumulation Areas (SAA): Waste must be stored at or near the point of generation and under the control of the operator.

  • Labeling: Every waste container must be explicitly labeled with the words "Hazardous Waste" and a description of the hazard (e.g., "Toxic, Combustible").

  • Volume Limits: Never exceed 55 gallons of hazardous waste in an SAA. Once full, the container must be dated and moved to a Central Accumulation Area (CAA) within 3 days.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2025). Learn the Basics of Hazardous Waste. Available at:[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at:[Link]

  • United States Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Available at:[Link]

Handling

Personal protective equipment for handling tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate

Handling tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate requires a rigorous understanding of its dual chemical nature. As a bifunctional linker widely utilized in PROTAC synthesis, bioconjugation, and peptide che...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate requires a rigorous understanding of its dual chemical nature. As a bifunctional linker widely utilized in PROTAC synthesis, bioconjugation, and peptide chemistry, this molecule features a highly reactive, basic primary aliphatic amine on one terminus and a protected secondary amine (via a tert-butoxycarbonyl, or "Boc" group) on the other.

To ensure laboratory safety and operational success, researchers must respect the causality behind its hazards: the free amine drives acute corrosive risks to biological tissues, while the Boc group introduces specific chemical incompatibilities. This guide provides the authoritative, step-by-step protocols necessary for safely handling, reacting, and disposing of this compound.

Physicochemical Profile & Mechanistic Hazard Assessment

The safety protocols for this compound are dictated by its distinct functional groups. The free primary aliphatic amine is highly nucleophilic and alkaline. Upon contact with biological tissues, it rapidly causes the saponification of lipid bilayers, leading to severe skin burns and irreversible eye damage. Conversely, the Boc-protected amine is stable under basic conditions but highly labile in the presence of acids.

Understanding these properties is critical for predicting chemical behavior during both standard operations and accidental spills.

Table 1: Physicochemical Properties and Hazard Causality

Property / HazardValue / ClassificationMechanistic Causality & Implication
Molecular Weight ~246.35 g/mol Low molecular weight allows rapid penetration through porous materials and inadequate PPE.
Primary Hazard Corrosive / Irritant (H314, H315, H318)The free amine attacks ester bonds in biological lipids, causing rapid tissue saponification.
Secondary Hazard Respiratory Irritant (H335)Amine vapors/mists dissolve in the moisture of mucosal membranes, creating localized alkaline burns[1].
Chemical Stability Acid-Labile (Boc Group)Reacts violently with strong acids, triggering an exothermic decarboxylation that releases CO₂ and isobutylene gas[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated aliphatic amines. The following matrix outlines the required gear and the scientific rationale behind each choice.

  • Hand Protection (Mandatory): Wear double-layered Nitrile gloves tested to EN 374 standards with a protection class of 5 or higher (breakthrough time >240 minutes)[3].

    • Causality: Aliphatic amines rapidly permeate natural rubber latex and vinyl. Nitrile provides a dense, cross-linked barrier that resists alkaline degradation[4].

  • Eye Protection (Mandatory): Chemical splash goggles must be worn. Contact lenses are strictly prohibited.

    • Causality: Soft contact lenses absorb amine vapors and concentrate the alkaline chemical directly against the cornea, accelerating tissue destruction and complicating eye-wash flushing[3].

  • Body & Respiratory Protection: A flame-retardant lab coat and closed-toe shoes are required. All handling must occur inside a certified chemical fume hood. If ventilation fails, an air-purifying respirator equipped with an organic vapor/acid gas cartridge is necessary.

PPE_Workflow Start Pre-Lab Assessment Check SDS & Fume Hood Body Don Lab Coat & Closed-Toe Shoes Start->Body Eyes Don Chemical Goggles (No Contact Lenses) Body->Eyes Hands Don Double Nitrile Gloves (EN 374, Class 5+) Eyes->Hands Hood Transfer Chemical Inside Fume Hood Hands->Hood Degown Doff Outer Gloves Before Exiting Hood->Degown

Standard PPE gowning and handling workflow for aliphatic amines.

Operational Workflow: Handling and Reaction Protocols

Protocol A: Safe Weighing and Transfer

Because this compound typically presents as a viscous oil or low-melting solid, standard pouring is hazardous.

  • Preparation: Verify the fume hood sash is positioned correctly. Purge the receiving flask with an inert gas (N₂ or Ar) to prevent amine oxidation.

  • Transfer: Use a positive-displacement glass syringe or a dedicated glass pipette. Do not use plastic syringes with rubber plungers, as the free amine will degrade the rubber seal, leading to leaks.

  • Decontamination: Immediately after transfer, rinse all glassware with a dilute, mild acid (e.g., 5% aqueous citric acid) to neutralize the free amine before transferring the equipment to the general wash station.

Protocol B: Boc Deprotection (Self-Validating Workflow)

The removal of the Boc group to yield the free secondary amine is a fundamental procedure. This protocol is designed as a self-validating system: visual gas evolution confirms the reaction is active, and chromatographic shifts confirm completion[2][5].

  • Dissolution: Dissolve the compound in anhydrous Dichloromethane (DCM) to create a 0.1 M to 0.5 M solution inside a round-bottom flask.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a 20–50% v/v concentration.

    • Causality & Safety:Do not seal the reaction vessel. The acid catalyzes the cleavage of the tert-butyl-oxygen bond, generating a carbamic acid intermediate that rapidly decarboxylates. This releases equimolar amounts of carbon dioxide (CO₂) and isobutylene gas[2]. A closed system will rapidly pressurize and shatter.

  • Validation (Monitoring): Stir at room temperature. The continuous bubbling of CO₂ validates that deprotection is occurring. Monitor the reaction via Thin Layer Chromatography (TLC) (typically 30–60 minutes). Use a ninhydrin stain to visualize the newly exposed secondary amine.

  • Quenching: Once TLC confirms the consumption of the starting material, concentrate the mixture under reduced pressure. Neutralize the resulting TFA salt with a mild base (e.g., saturated NaHCO₃) to isolate the fully deprotected diamine.

Spill Response and Disposal Plan

In the event of a spill, the primary goal is to neutralize the alkaline hazard without triggering an uncontrolled deprotection of the Boc group.

  • Evacuation & Assessment: Immediately alert personnel and maximize fume hood ventilation.

  • Targeted Neutralization: Never use strong acids (e.g., HCl or H₂SO₄) to neutralize the spill. Strong acids will aggressively protonate the free amine (a highly exothermic reaction) while simultaneously cleaving the Boc group. This combined thermal and gas-evolving event can aerosolize the corrosive mixture. Instead, cover the spill with a mild, solid acid such as citric acid or sodium bisulfate . This safely protonates the amine without breaking the Boc carbamate.

  • Absorption: Once neutralized, cover the area with an inert absorbent material (vermiculite or dry sand).

  • Disposal: Sweep the absorbed material into a heavy-duty, sealable polyethylene hazardous waste container. Label it clearly as "Neutralized Aliphatic Amine Waste" and segregate it strictly from oxidizing agents and concentrated acids.

Spill_Response Spill Chemical Spill (Free Amine) Evac Evacuate & Assess Ventilation Spill->Evac PPE Don Spill Kit PPE (Heavy Nitrile) Evac->PPE Neutralize Neutralize with Citric Acid (Mild) PPE->Neutralize Absorb Absorb & Sweep (Inert Absorbent) Neutralize->Absorb Dispose Solid Waste Disposal Absorb->Dispose

Step-by-step chemical spill response and amine neutralization pathway.

References

  • Ataman Kimya. "OCTADECYLAMINE". Ataman Chemicals. [Link]

  • University of Cape Coast. "Protective Groups In Organic Synthesis". UCC. [Link]

Sources

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